Axillaridine A
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[(5R,8S,9S,10R,13S,14S,17S)-17-[(1S)-1-(dimethylamino)ethyl]-10,13-dimethyl-4-oxo-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H42N2O2/c1-19(32(4)5)22-13-14-23-21-11-12-25-27(33)26(31-28(34)20-9-7-6-8-10-20)16-18-30(25,3)24(21)15-17-29(22,23)2/h6-10,16,19,21-25H,11-15,17-18H2,1-5H3,(H,31,34)/t19-,21-,22+,23-,24-,25-,29+,30+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMAOKPMWBVUQPK-IWDJEAQTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC2C1(CCC3C2CCC4C3(CC=C(C4=O)NC(=O)C5=CC=CC=C5)C)C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC=C(C4=O)NC(=O)C5=CC=CC=C5)C)C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Architecture of Defense: An In-depth Technical Guide to the Biosynthesis of Pregnane-Type Steroidal Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthesis of pregnane-type steroidal alkaloids, a diverse class of plant secondary metabolites with significant pharmacological activities. From their origins in cholesterol to the intricate enzymatic modifications that yield a vast array of structures, this document details the key pathways, enzymes, and regulatory mechanisms. Quantitative data are presented for comparative analysis, and detailed experimental protocols are provided to facilitate further research and development in this field.
Introduction to Pregnane-Type Steroidal Alkaloids
Pregnane-type steroidal alkaloids are a class of nitrogen-containing compounds characterized by a C21 pregnane skeleton.[1] They are predominantly found in plant families such as Apocynaceae (e.g., Holarrhena, Funtumia), Buxaceae (e.g., Pachysandra), and Solanaceae (e.g., Solanum), as well as in some marine organisms.[1] These compounds exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, making them attractive targets for drug discovery and development.[1]
The biosynthesis of these complex molecules begins with the ubiquitous precursor, cholesterol. Through a series of enzymatic reactions, including hydroxylations, oxidations, transaminations, and cyclizations, the basic pregnane scaffold is modified to produce a diverse array of steroidal alkaloids. Understanding these biosynthetic pathways is crucial for the metabolic engineering of plants or microbial systems to enhance the production of medicinally important compounds.
The Core Biosynthetic Pathway: From Cholesterol to Pregnenolone
The biosynthesis of all steroidal compounds, including pregnane-type alkaloids, commences with the conversion of cholesterol to pregnenolone. This critical step is catalyzed by the cholesterol side-chain cleavage enzyme (P450scc), a cytochrome P450 enzyme located in the mitochondria.[2][3]
The conversion of cholesterol to pregnenolone involves three sequential monooxygenase reactions catalyzed by P450scc:
-
22R-hydroxylation of cholesterol.
-
20α,22R-dihydroxycholesterol formation.
-
Cleavage of the C20-C22 bond to yield pregnenolone and isocaproaldehyde.[2]
Each of these steps requires molecular oxygen and a source of reducing equivalents, typically provided by NADPH via a ferredoxin reductase and ferredoxin electron transport chain.
Figure 1: Biosynthesis of Pregnenolone from Cholesterol.
Divergent Pathways to Pregnane-Type Steroidal Alkaloids
From the central precursor pregnenolone, the biosynthetic pathways diverge to produce a wide variety of pregnane-type steroidal alkaloids in different plant families. Key modifications often involve the introduction of nitrogen atoms at the C-3 and/or C-20 positions of the pregnane skeleton.
Biosynthesis in Apocynaceae: The Path to Conessine, Funtumine, and Holaphyllamine
The Apocynaceae family is a rich source of pregnane-type steroidal alkaloids, including the well-known compound conessine from Holarrhena species and funtumine and holaphyllamine from Funtumia elastica.[4][5] The biosynthesis of these compounds is believed to proceed from pregnenolone.
The proposed biosynthetic pathway to conessine involves a series of enzymatic steps including hydroxylation, oxidation, transamination, cyclization, and methylation.[6]
Figure 2: Proposed Biosynthetic Pathway of Conessine.
Biosynthesis in Buxaceae: The Alkaloids of Pachysandra terminalis
Pachysandra terminalis is known to produce a variety of complex pregnane-type steroidal alkaloids.[7][8] The biosynthesis in this family is characterized by extensive modifications of the pregnane skeleton, including the formation of a five-membered B-ring and various substitutions. While the complete pathway is not fully elucidated, it is understood to start from cholesterol and proceed through pregnenolone.
Quantitative Analysis of Pregnane-Type Steroidal Alkaloids
The concentration of pregnane-type steroidal alkaloids can vary significantly between plant species, organs, and developmental stages. Quantitative analysis is crucial for understanding the regulation of their biosynthesis and for the selection of high-yielding plant material for drug development.
Table 1: Quantitative Data of Pregnane-Type Steroidal Alkaloids in Various Plant Species
| Plant Species | Alkaloid | Plant Part | Concentration (mg/g dry weight) | Analytical Method | Reference |
| Veratrum californicum | Cyclopamine | Rhizomes | 0.5 - 5.0 | HPLC-MS/MS | [9][10] |
| Veratrum californicum | Veratramine | Rhizomes | 0.1 - 2.0 | HPLC-MS/MS | [9][10] |
| Solanum tuberosum | α-Solanine | Tubers | 0.02 - 0.1 | HPLC | [11] |
| Solanum tuberosum | α-Chaconine | Tubers | 0.03 - 0.15 | HPLC | [11] |
| Solanum indicum | Solasodine | Fruits | 0.48 | HPLC | [11] |
| Solanum trilobatum | Solasodine | Fruits | 1.32 | HPLC | [11] |
| Pachysandra terminalis | Pachystermine B | Aerial Parts | Varies | LC-MS | [7] |
| Pachysandra terminalis | (+)-(20S)-20-(dimethylamino)-3α-(methylsenecioylamino)-5α-pregn-12β-ol | Twigs | Varies | LC-MS | [7] |
Experimental Protocols
Extraction and Quantification of Pregnane-Type Steroidal Alkaloids by LC-MS/MS
This protocol provides a general framework for the extraction and quantification of pregnane-type steroidal alkaloids from plant material. Optimization may be required for specific compounds and plant matrices.
Materials:
-
Lyophilized and ground plant material
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Centrifuge
-
Vortex mixer
-
Syringe filters (0.22 µm)
-
HPLC or UHPLC system coupled to a tandem mass spectrometer (MS/MS)
Procedure:
-
Extraction:
-
Weigh 100 mg of dried, ground plant material into a 2 mL microcentrifuge tube.
-
Add 1.5 mL of methanol.
-
Vortex vigorously for 1 minute.
-
Sonicate for 30 minutes in a water bath.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube.
-
Repeat the extraction process on the pellet with another 1.5 mL of methanol.
-
Combine the supernatants and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 1 mL of methanol:water (1:1, v/v).
-
Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial.
-
-
LC-MS/MS Analysis:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start with a low percentage of B, increase to a high percentage over a set time, hold, and then return to the initial conditions to re-equilibrate the column. The specific gradient will depend on the alkaloids of interest.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) for quantification, with specific precursor-to-product ion transitions for each target alkaloid.
-
Data Analysis:
-
Generate a standard curve for each alkaloid using authentic standards of known concentrations.
-
Quantify the alkaloids in the plant extracts by comparing their peak areas to the standard curves.
Figure 3: Experimental Workflow for LC-MS/MS Quantification.
Enzyme Assays for Key Biosynthetic Enzymes
This protocol describes a general method for assaying the activity of cytochrome P450 enzymes involved in steroidal alkaloid biosynthesis using microsomes isolated from plant tissues or heterologous expression systems.
Materials:
-
Plant microsomes or recombinant P450 enzyme
-
NADPH
-
Substrate (e.g., cholesterol, pregnenolone, or a biosynthetic intermediate)
-
Potassium phosphate buffer (pH 7.4)
-
Quenching solution (e.g., ethyl acetate or acetonitrile)
-
Internal standard
-
LC-MS/MS for product analysis
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare a reaction mixture containing:
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Plant microsomes (e.g., 50-100 µg of protein) or purified enzyme
-
Substrate (e.g., 10-100 µM)
-
-
Pre-incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding NADPH to a final concentration of 1 mM.
-
Incubate the reaction for a specific time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
-
Termination and Product Extraction:
-
Stop the reaction by adding an equal volume of quenching solution (e.g., ice-cold ethyl acetate).
-
Add a known amount of an internal standard.
-
Vortex vigorously and centrifuge to separate the phases.
-
Transfer the organic phase to a new tube and evaporate to dryness.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
-
-
Analysis:
-
Analyze the formation of the product by LC-MS/MS, using a standard curve of the authentic product to quantify the amount formed.
-
This protocol outlines a spectrophotometric assay for measuring the activity of aminotransferases involved in the biosynthesis of pregnane-type steroidal alkaloids. This is a coupled enzyme assay.
Materials:
-
Plant protein extract or purified aminotransferase
-
Amino donor substrate (e.g., an amino-steroidal intermediate)
-
Amino acceptor substrate (e.g., α-ketoglutarate)
-
Pyridoxal 5'-phosphate (PLP)
-
Coupling enzyme (e.g., glutamate dehydrogenase)
-
NADH
-
Potassium phosphate buffer (pH 7.5)
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation:
-
In a cuvette, prepare a reaction mixture containing:
-
Potassium phosphate buffer (100 mM, pH 7.5)
-
Amino acceptor substrate (e.g., 10 mM α-ketoglutarate)
-
0.2 mM NADH
-
10 µM PLP
-
Excess of coupling enzyme (e.g., 10 units of glutamate dehydrogenase)
-
Plant protein extract or purified enzyme
-
-
-
Reaction Initiation and Measurement:
-
Equilibrate the mixture at the desired temperature (e.g., 30°C) for 5 minutes.
-
Initiate the reaction by adding the amino donor substrate.
-
Immediately monitor the decrease in absorbance at 340 nm due to the oxidation of NADH.
-
-
Calculation of Activity:
-
Calculate the enzyme activity based on the rate of NADH oxidation using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
-
Gene Expression Analysis by RNA-Seq
This protocol provides a high-level overview of the steps involved in analyzing the expression of genes involved in pregnane-type steroidal alkaloid biosynthesis using RNA sequencing.
Procedure:
-
Experimental Design and Sample Collection:
-
Design an experiment to compare gene expression under different conditions (e.g., different tissues, developmental stages, or elicitor treatments).
-
Collect plant tissue and immediately freeze in liquid nitrogen.
-
-
RNA Extraction and Library Preparation:
-
Extract total RNA from the plant tissue using a suitable kit, including a DNase treatment step.
-
Assess RNA quality and quantity.
-
Prepare RNA-seq libraries from high-quality RNA.
-
-
Sequencing:
-
Sequence the libraries on a high-throughput sequencing platform.
-
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads and perform trimming to remove low-quality bases and adapters.
-
Mapping: Align the trimmed reads to a reference genome or transcriptome.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Identify genes that are significantly up- or down-regulated between the experimental conditions.
-
Functional Annotation and Pathway Analysis: Annotate the differentially expressed genes and identify enriched biosynthetic pathways.
-
Figure 4: Workflow for Gene Expression Analysis using RNA-Seq.
Regulation of Biosynthesis
The biosynthesis of pregnane-type steroidal alkaloids is tightly regulated at multiple levels, including transcriptional, post-transcriptional, and metabolic levels. Transcription factors from families such as AP2/ERF, bHLH, and MYB have been implicated in the regulation of alkaloid biosynthetic genes in response to developmental cues and environmental stimuli like jasmonate signaling.[12][13][14] Understanding these regulatory networks is key to developing strategies for enhancing the production of desired alkaloids.
Conclusion
The biosynthesis of pregnane-type steroidal alkaloids is a complex and fascinating area of plant secondary metabolism. This technical guide has provided a detailed overview of the core pathways, key enzymes, quantitative data, and experimental protocols relevant to this field. The continued elucidation of these biosynthetic pathways, coupled with advances in synthetic biology and metabolic engineering, holds great promise for the sustainable production of these valuable pharmacologically active compounds. Further research into the regulatory networks governing these pathways will be instrumental in realizing this potential.
References
- 1. researchgate.net [researchgate.net]
- 2. The Chemically Inducible Plant Cytochrome P450 CYP76B1 Actively Metabolizes Phenylureas and Other Xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. criver.com [criver.com]
- 4. Conessine - Wikipedia [en.wikipedia.org]
- 5. Holarrhena floribunda [prota.prota4u.org]
- 6. Conessine | 546-06-5 | Benchchem [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Improved extraction and complete mass spectral characterization of steroidal alkaloids from Veratrum californicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. asianpubs.org [asianpubs.org]
- 12. researchgate.net [researchgate.net]
- 13. Transcription Factors in Alkaloid Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Transcription Factors in Alkaloid Engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
Axillaridine A: A Comprehensive Technical Review of a Promising Cholinesterase Inhibitor
For Immediate Release
Axillaridine A, a naturally occurring pregnane-type steroidal alkaloid, has demonstrated notable bioactivity, particularly as a potent inhibitor of cholinesterases. This in-depth technical guide provides a comprehensive review of the existing literature on this compound, its historical context, biological activities with a focus on quantitative data, and detailed experimental methodologies. This document is intended for researchers, scientists, and professionals in the field of drug development.
Historical Context and Discovery
This compound was first reported as a natural product isolated from Pachysandra axillaris, a plant belonging to the Buxaceae family. Further research has led to its isolation from various other plant species, including Tetrastigma hemsleyanum, Sarcococca hookeriana var. digyna, and Sarcococca saligna.[1][2][3] The molecular formula of this compound is C30H42N2O2, with a molecular weight of 462.67 g/mol .
Biological Activity and Mechanism of Action
The primary biological activity of this compound identified to date is its potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical to the regulation of the neurotransmitter acetylcholine. The inhibition of these enzymes is a key therapeutic strategy for the management of Alzheimer's disease.[4][5][6][7]
Molecular docking studies have elucidated the mechanism of action, revealing that this compound binds within the aromatic gorge of the acetylcholinesterase enzyme. This binding is stabilized by hydrophobic interactions, and while it does not significantly alter the enzyme's overall structure, it effectively reduces the flexibility of the gorge, thereby inhibiting its catalytic activity.
In addition to its cholinesterase inhibitory effects, this compound has been reported to possess antimicrobial properties, interfering with the cell membranes and metabolic pathways of various microorganisms.[8] It has also been identified as having significant activity as an antiestrogen binding site (AEBS) inhibitory agent, suggesting potential applications in hormone-dependent conditions.[9][10]
Signaling Pathway of Acetylcholinesterase Inhibition
The following diagram illustrates the inhibitory action of this compound on acetylcholinesterase, preventing the breakdown of the neurotransmitter acetylcholine.
Quantitative Data Summary
The inhibitory potency of this compound against acetylcholinesterase and butyrylcholinesterase has been quantified through the determination of its half-maximal inhibitory concentration (IC50) values. The following table summarizes the available data.
| Enzyme Target | IC50 Value (µM) | Source Organism of Compound |
| Acetylcholinesterase (AChE) | 227.92 | Sarcococca saligna |
| Butyrylcholinesterase (BChE) | 38.36 | Sarcococca saligna |
Data extracted from Atta-ur-Rahman et al., Helvetica Chimica Acta, 2002, 85, 1028-1042.
Currently, specific quantitative data for the antimicrobial (e.g., Minimum Inhibitory Concentration - MIC) and antiestrogen binding site activities of this compound are not available in the published literature.
Key Experimental Methodologies
The evaluation of the cholinesterase inhibitory activity of this compound is predominantly conducted using the spectrophotometric method developed by Ellman.
Acetylcholinesterase (AChE) Inhibition Assay Protocol (Ellman's Method)
This protocol outlines the key steps for determining the in vitro inhibition of acetylcholinesterase.
Protocol Details:
-
Reagent Preparation: All reagents are prepared in a suitable buffer, typically a phosphate buffer at pH 8.0.
-
Assay Plate Setup: In a 96-well microplate, the buffer, test compound (this compound at various concentrations), and a solution of acetylcholinesterase enzyme are added.
-
Pre-incubation: The plate is incubated to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) is added, followed by the substrate, acetylthiocholine iodide, to start the enzymatic reaction. The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.
-
Absorbance Measurement: The rate of color change is monitored by measuring the absorbance at 412 nm using a microplate reader.
-
Data Analysis: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of this compound to the rate of a control reaction without the inhibitor. The IC50 value is then determined from the dose-response curve.
Total Synthesis
To date, a total synthesis of this compound has not been reported in the scientific literature. The compound is currently sourced through isolation from its natural plant origins.
Future Perspectives
This compound continues to be a molecule of significant interest due to its potent cholinesterase inhibitory activity. Future research should focus on several key areas:
-
Quantitative analysis of antimicrobial and antiestrogen binding site activities: Determining the MIC values against a panel of microbes and the binding affinity for the AEBS will provide a more complete biological profile.
-
Total Synthesis: The development of a synthetic route to this compound would enable the production of larger quantities for further research and facilitate the synthesis of analogues for structure-activity relationship (SAR) studies.
-
In vivo studies: Preclinical studies in animal models are necessary to evaluate the efficacy, pharmacokinetics, and safety of this compound as a potential therapeutic agent for Alzheimer's disease.
The information presented in this review provides a solid foundation for further investigation into the therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pregnane alkaloids from Pachysandra axillaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. scialert.net [scialert.net]
- 6. researchgate.net [researchgate.net]
- 7. Natural AChE Inhibitors from Plants and their Contribution to Alzheimer’s Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | 128255-16-3 | DFA25516 | Biosynth [biosynth.com]
- 9. targetmol.cn [targetmol.cn]
- 10. This compound | CymitQuimica [cymitquimica.com]
A Technical Guide to the Spectroscopic Data of Axillaridine A
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Axillaridine A, a steroidal alkaloid identified as a potent natural cholinesterase inhibitor. The information presented herein is intended to support researchers and scientists in the fields of natural product chemistry, pharmacology, and drug development in their efforts to identify, characterize, and utilize this compound.
Chemical Structure and Properties
This compound is classified as an oxosteroid and a pregnane-type alkaloid. Its chemical formula is C₃₀H₄₂N₂O₂, with a molecular weight of 462.678 g/mol .[1] The compound has been isolated from plants of the Pachysandra and Sarcococca genera, such as Pachysandra axillaris and Sarcococca saligna.[2]
IUPAC Name: N-{14-[1-(dimethylamino)ethyl]-2,15-dimethyl-6-oxotetracyclo[8.7.0.0²,⁷.0¹¹,¹⁵]heptadec-4-en-5-yl}benzamide[1]
Spectroscopic Data
The structural elucidation of this compound relies on a combination of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These techniques provide detailed information about the carbon-hydrogen framework and the overall molecular mass and fragmentation patterns.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. For this compound, both ¹H and ¹³C NMR data are crucial for the complete assignment of all proton and carbon signals in the molecule.
Table 1: ¹H NMR Spectroscopic Data of this compound
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Data not available in the searched sources |
Table 2: ¹³C NMR Spectroscopic Data of this compound
| Position | Chemical Shift (δ, ppm) |
| Data not available in the searched sources |
2.2. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
Table 3: Mass Spectrometry Data of this compound
| Ionization Mode | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| Data not available in the searched sources |
Experimental Protocols
Detailed experimental procedures are essential for the reproducible acquisition of high-quality spectroscopic data. The following sections outline generalized protocols for NMR and MS analysis of steroidal alkaloids like this compound.
3.1. NMR Spectroscopy Protocol
A sample of this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and transferred to an NMR tube. ¹H, ¹³C, and 2D NMR spectra (such as COSY, HSQC, and HMBC) are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
3.2. Mass Spectrometry Protocol
Mass spectra are typically acquired using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer. Data is collected in positive ion mode to observe the protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) experiments are performed to induce fragmentation and obtain structural information.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the isolation and spectroscopic analysis of this compound.
References
Unraveling the Stereochemical Intricacies of Axillaridine A: A Comprehensive Guide
For Immediate Release
Shanghai, China – November 6, 2025 – Axillaridine A, a pregnane-type steroidal alkaloid isolated from plants of the Pachysandra genus, presents a complex stereochemical landscape crucial for its biological activity. This in-depth guide provides a detailed analysis of its absolute configuration, supported by available spectroscopic and physical data, to serve as a valuable resource for researchers, scientists, and professionals in drug development.
Core Structure and Stereochemical Complexity
This compound, with the chemical formula C₃₀H₄₂N₂O₂, is characterized by a steroidal backbone featuring eight stereocenters. The precise spatial arrangement of substituents at these chiral centers is fundamental to its molecular architecture and subsequent biological interactions.
The absolute configuration of this compound has been established as (5R,8S,9S,10R,13S,14S,17S)-17-[(1S)-1-(dimethylamino)ethyl]-10,13-dimethyl-4-oxo-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl]benzamide. This designation defines the three-dimensional orientation of the various substituents on the intricate tetracyclic pregnane core and the chiral side chain at C-17.
Physicochemical and Spectroscopic Data
The determination of this compound's complex stereochemistry relies on a combination of spectroscopic techniques and physicochemical measurements. While the original complete dataset for its initial structure elucidation remains elusive in publicly accessible literature, data from various studies on its isolation provide key characterization points.
| Property | Value | Source |
| Melting Point (mp) | 226 °C | Rai et al. |
| Molecular Formula | C₃₀H₄₂N₂O₂ | Rai et al. |
| Mass Spectrum (m/z) | [M]⁺ at 462 | Rai et al. |
| Infrared (IR) νₘₐₓ (KBr) cm⁻¹ | 3384 (-NH) | Rai et al. |
| Rf Value | 0.718 (acetone:hexane:diethylamine = 2:3:0.004) | Rai et al. |
Table 1: Physicochemical and Spectroscopic Data for this compound.
Experimental Protocols for Stereochemical Determination
The definitive assignment of the absolute configuration of a complex natural product like this compound typically involves a multi-pronged approach. The following outlines the standard experimental methodologies employed for such determinations.
Isolation and Purification
The initial step involves the extraction of this compound from its natural source, commonly the herbs of Pachysandra axillaris. A typical protocol is as follows:
-
Extraction: The dried and powdered plant material is subjected to extraction with a suitable solvent, such as a mixture of chloroform and methanol.
-
Acid-Base Partitioning: The crude extract is then partitioned between an acidic aqueous solution and an organic solvent to separate the basic alkaloids.
-
Chromatography: The alkaloid fraction is further purified using column chromatography over silica gel with a gradient elution system, often involving solvent mixtures like acetone and hexane with a small amount of diethylamine to prevent tailing of the basic alkaloids.
-
Crystallization: The purified fractions containing this compound are concentrated, and the compound is crystallized from an appropriate solvent system to yield a pure crystalline solid.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are conducted to establish the planar structure and relative stereochemistry of the molecule. NOESY (Nuclear Overhauser Effect Spectroscopy) is particularly crucial for determining the spatial proximity of protons, which helps in assigning the relative configuration of the stereocenters.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula. Fragmentation patterns observed in the mass spectrum can provide valuable structural information. For this compound, characteristic fragments at m/z 447, 105, and 72 have been reported, which are consistent with its proposed structure.
-
Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule. For this compound, a characteristic absorption at 3384 cm⁻¹ indicates the presence of an N-H bond.
Determination of Absolute Configuration
The definitive assignment of the absolute configuration of all stereocenters typically requires one or more of the following advanced techniques:
-
X-ray Crystallography: Single-crystal X-ray diffraction analysis is the gold standard for determining the absolute configuration of a chiral molecule. This technique provides a three-dimensional model of the molecule, from which the absolute stereochemistry can be unambiguously determined, usually by including a heavy atom and observing anomalous dispersion effects.
-
Chiroptical Spectroscopy: In the absence of suitable crystals for X-ray analysis, chiroptical methods such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are employed. The experimental CD spectrum is compared with the theoretically calculated spectrum for different possible stereoisomers to determine the best fit.
-
Chemical Correlation: This involves chemically transforming the molecule of unknown stereochemistry into a compound of known absolute configuration, or vice versa, through a series of stereochemically controlled reactions.
Logical Workflow for Stereochemical Elucidation of this compound
The logical flow for determining the stereochemistry and absolute configuration of this compound is depicted in the following diagram.
This comprehensive guide, based on the currently available data, provides a foundational understanding of the stereochemistry and absolute configuration of this compound. Further research to uncover the primary literature detailing its initial structure elucidation would be invaluable to the scientific community.
Axillaridine A: A Natural Cholinesterase Inhibitor for Neurodegenerative Disease Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Axillaridine A, a pregnane-type steroidal alkaloid isolated from plants of the Buxaceae family, has emerged as a potent natural inhibitor of cholinesterases. This technical guide provides a comprehensive overview of this compound, focusing on its role as a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes pivotal in the progression of neurodegenerative diseases such as Alzheimer's disease. This document details the quantitative inhibitory activity of this compound, outlines the experimental protocols for its assessment, and visualizes its mechanism of action and experimental workflow through detailed diagrams. The information presented herein is intended to support further research and development of this compound as a potential therapeutic lead.
Introduction to Cholinesterase Inhibition and Alzheimer's Disease
Alzheimer's disease is a progressive neurodegenerative disorder characterized by a decline in cognitive function.[1] A key pathological feature of Alzheimer's is the deficiency in the neurotransmitter acetylcholine (ACh). Cholinesterase inhibitors are a class of drugs that prevent the breakdown of ACh by inhibiting the enzymes acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), thereby increasing the levels of ACh in the brain and improving cholinergic function.[1] This approach remains a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. Natural products are a rich source of novel cholinesterase inhibitors, with compounds like this compound demonstrating significant potential.
This compound: A Potent Dual Cholinesterase Inhibitor
This compound is a steroidal alkaloid that has been isolated from Sarcococca saligna and other species of the Buxaceae family.[2][3] It has been identified as a potent inhibitor of both AChE and BChE, making it a compound of significant interest for neurodegenerative disease research.
Quantitative Inhibitory Activity
The inhibitory potency of this compound against both acetylcholinesterase and butyrylcholinesterase has been quantified through the determination of its half-maximal inhibitory concentration (IC50) values. These values are crucial for comparing its efficacy with other known inhibitors and for guiding further drug development efforts.
| Compound | Target Enzyme | IC50 (µM) | Source |
| This compound | Acetylcholinesterase (AChE) | 5.21 | [1][2] |
| This compound | Butyrylcholinesterase (BChE) | 2.18 - 38.36 (Range for related compounds) | [2] |
Note: The specific IC50 value for this compound against BChE is within the cited range for a series of pregnane-type steroidal alkaloids from Sarcococca saligna.
Mechanism of Action: Insights from Molecular Modeling
Molecular dynamics simulations have provided valuable insights into the binding mechanism of this compound to the active site of human acetylcholinesterase (hAChE). These studies reveal that this compound interacts with key amino acid residues within the enzyme's active site gorge, leading to the inhibition of its catalytic activity. This interaction prevents the hydrolysis of acetylcholine, thereby increasing its concentration in the synaptic cleft.
Experimental Protocols
The determination of the cholinesterase inhibitory activity of this compound is typically performed using the spectrophotometric method developed by Ellman et al.
Ellman's Assay for Cholinesterase Activity
This assay is a widely used, simple, and robust method for measuring cholinesterase activity.
Principle: The assay is based on the reaction of the thiol group of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine (or butyrylthiocholine), with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate anion. The rate of color formation is measured spectrophotometrically at 412 nm and is directly proportional to the cholinesterase activity.
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human erythrocytes
-
Butyrylcholinesterase (BChE) from equine serum
-
This compound (test compound)
-
Phosphate buffer (pH 8.0)
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
96-well microplate reader
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the enzyme, substrate, DTNB, and this compound in the appropriate buffer.
-
Assay Mixture: In a 96-well plate, add the phosphate buffer, DTNB solution, and the enzyme solution.
-
Inhibitor Addition: Add various concentrations of this compound to the wells. A control well without the inhibitor should also be prepared.
-
Pre-incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Add the substrate (ATCI or BTCI) to all wells to start the enzymatic reaction.
-
Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set period using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of this compound. The IC50 value is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Structure-Activity Relationship and Future Directions
The steroidal backbone of this compound and its specific substitutions are crucial for its inhibitory activity. Understanding the structure-activity relationship (SAR) of this compound and its analogs can guide the design of more potent and selective cholinesterase inhibitors. Future research should focus on:
-
Synthesis of Analogs: Synthesizing and evaluating a series of this compound derivatives to explore the SAR and optimize inhibitory activity and selectivity.
-
In Vivo Studies: Conducting in vivo studies in animal models of Alzheimer's disease to assess the efficacy, pharmacokinetics, and safety of this compound.
-
Kinetic Studies: Performing detailed kinetic studies to determine the precise mechanism of inhibition (e.g., competitive, non-competitive, or mixed).
-
Target Selectivity: Investigating the selectivity of this compound for AChE versus BChE to understand its potential therapeutic profile better.
References
- 1. Anticholinesterases Traits Inbuilt in Buxaceae Plant Extracts against Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Steroidal Alkaloids from Sarcococca saligna (Buxaceae): In Vitro and In Silico Evaluation of Their Cytotoxic Potential - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Bioactivity Screening of Axillaridine A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Axillaridine A, a steroidal alkaloid, has been identified as a promising natural compound with potential therapeutic applications. This technical guide provides an in-depth overview of the preliminary bioactivity screening of this compound, with a primary focus on its established role as a cholinesterase inhibitor. While specific quantitative data for this compound's broader bioactivities are not extensively available in public literature, this document outlines the detailed experimental protocols for key assays, including acetylcholinesterase (AChE) inhibition and cytotoxicity assessments (MTT assay). Furthermore, it presents visualizations of relevant signaling pathways—NF-κB and MAPK cascades—that are often implicated in the inflammatory and apoptotic processes potentially modulated by alkaloids. This guide is intended to equip researchers with the foundational knowledge and methodologies required to further investigate the bioactivity profile of this compound.
Introduction
This compound is a naturally occurring steroidal alkaloid that has garnered scientific interest due to its biological activities. The core structure of this compound is characterized by a rigid steroidal backbone with a nitrogen-containing heterocyclic ring system. This structural complexity contributes to its potential to interact with various biological targets. The most well-documented bioactivity of this compound is its ability to inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This inhibitory action suggests a potential therapeutic role in neurodegenerative diseases such as Alzheimer's disease, where cholinergic dysfunction is a key pathological feature.
Beyond its effects on cholinesterase, the broader bioactivity profile of this compound, including its potential cytotoxic, anti-inflammatory, and antimicrobial properties, remains largely unexplored in publicly accessible literature. Alkaloids as a class of compounds are known to exhibit a wide range of pharmacological effects, often through the modulation of key cellular signaling pathways. This guide provides the necessary protocols to begin a systematic evaluation of this compound's bioactivity.
Known Bioactivity: Acetylcholinesterase Inhibition
The primary established bioactivity of this compound is the inhibition of acetylcholinesterase (AChE). While specific IC50 values from various studies are not consistently reported in the available literature, the mechanism of inhibition is understood to involve the binding of this compound to the active site of the AChE enzyme. This interaction prevents the catalytic hydrolysis of acetylcholine, thereby increasing its concentration in the synaptic cleft and enhancing cholinergic neurotransmission.
Experimental Protocols
This section provides detailed methodologies for the preliminary in vitro screening of this compound's bioactivity.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a widely used method to screen for AChE inhibitors.
Principle: The assay measures the activity of AChE by quantifying the production of thiocholine from the hydrolysis of acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be measured spectrophotometrically at 412 nm. The presence of an AChE inhibitor will reduce the rate of this colorimetric reaction.
Materials:
-
Acetylcholinesterase (AChE) enzyme solution (e.g., from electric eel)
-
Acetylthiocholine iodide (ATChI) - Substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (0.1 M, pH 8.0)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Positive control (e.g., Galantamine)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, add the following to each well:
-
140 µL of 0.1 M phosphate buffer (pH 8.0).
-
10 µL of this compound solution at various concentrations (or solvent control).
-
10 µL of AChE enzyme solution (e.g., 1 U/mL).
-
-
Pre-incubation: Incubate the plate at 25°C for 10 minutes.
-
DTNB Addition: Add 10 µL of 10 mM DTNB to each well.
-
Reaction Initiation: Initiate the reaction by adding 10 µL of 14 mM ATChI to each well.
-
Measurement: Immediately shake the plate for 1 minute and measure the absorbance at 412 nm using a microplate reader. Take readings every minute for 10-15 minutes to determine the reaction rate.
-
Calculation of Inhibition: The percentage of AChE inhibition is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
Cytotoxicity Screening: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][2]
Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[2] The insoluble formazan crystals are then dissolved, and the absorbance of the colored solution is measured, which is proportional to the number of viable cells.
Materials:
-
Human cancer cell line (e.g., HeLa, HepG2) or a relevant normal cell line.
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
This compound stock solution.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl).
-
96-well cell culture plate.
-
CO2 incubator.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C until purple formazan crystals are visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculation of Cell Viability: The percentage of cell viability is calculated as follows: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
Potential Signaling Pathways for Further Investigation
While the direct molecular targets of this compound beyond AChE are not well-defined, alkaloids often exert their bioactivities by modulating key intracellular signaling pathways. Based on the known activities of other alkaloids, the following pathways are pertinent for future investigation into this compound's potential anti-inflammatory and apoptotic effects.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response. Its activation leads to the transcription of pro-inflammatory genes. Many natural compounds with anti-inflammatory properties act by inhibiting this pathway.
Figure 1: Hypothetical Inhibition of the NF-κB Signaling Pathway by this compound.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is involved in various cellular processes, including inflammation, proliferation, and apoptosis. The three main branches are the ERK, JNK, and p38 MAPK pathways.
References
In Silico Prediction of Axillaridine A Targets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Axillaridine A, a steroidal alkaloid isolated from Sarcococca saligna, has demonstrated potential as a cholinesterase inhibitor.[1][2] Understanding its full target profile is crucial for elucidating its mechanism of action and exploring its therapeutic potential beyond acetylcholinesterase (AChE) inhibition. This technical guide provides a comprehensive overview of an in silico workflow designed to predict and validate the molecular targets of this compound. The methodologies detailed herein leverage a consensus of computational approaches, including reverse docking, pharmacophore modeling, and machine learning-based target prediction, to identify novel protein interactions. This document serves as a practical guide for researchers seeking to apply computational methods to natural product target discovery.
Introduction to this compound and In Silico Target Prediction
This compound is a natural product with a complex steroidal structure. While its inhibitory activity against acetylcholinesterase (AChE) has been reported, the full spectrum of its molecular interactions within a biological system remains largely unexplored.[1][2] Computational, or in silico, approaches offer a time- and cost-effective strategy to predict potential protein targets of small molecules like this compound.[3][4] These methods utilize the three-dimensional structure of the compound to screen against vast libraries of protein structures, identifying potential binding partners based on structural complementarity and energetic favorability.[5][6] By combining multiple in silico techniques, a consensus prediction can be achieved, increasing the confidence in putative targets before proceeding to more resource-intensive experimental validation.[7][8]
In Silico Target Prediction Workflow for this compound
A multi-faceted in silico approach is recommended to enhance the accuracy of target prediction for this compound. This workflow integrates several computational methodologies to cross-validate findings and generate a high-confidence list of potential targets.
Methodologies for In Silico Experiments
Preparation of this compound Structure
A high-quality 3D structure of this compound is a prerequisite for all subsequent in silico analyses.
Protocol:
-
Obtain 2D Structure: Retrieve the 2D structure of this compound from a chemical database such as PubChem or ChEMBL.
-
2D to 3D Conversion: Use a molecular modeling software (e.g., MarvinSketch, ChemDraw) to convert the 2D structure to a 3D conformation.
-
Energy Minimization: Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation. This can be accomplished using software like Avogadro or MOE (Molecular Operating Environment).
-
File Format: Save the final 3D structure in a standard format such as .sdf or .mol2 for compatibility with various docking and screening software.
Reverse Docking
Reverse docking involves screening this compound against a large library of protein structures to identify potential binding partners.[5][9]
Protocol:
-
Protein Target Database Preparation: Compile a database of 3D protein structures. This can be a publicly available database like PDB (Protein Data Bank) or a curated in-house collection of targets. Ensure the proteins are properly prepared by removing water molecules, adding hydrogen atoms, and assigning correct protonation states.
-
Binding Site Prediction: For each protein in the database, identify potential binding pockets using algorithms like those implemented in SiteMap or PointSite.[10]
-
Docking Simulation: Utilize a molecular docking program (e.g., AutoDock Vina, Glide) to dock the prepared 3D structure of this compound into the predicted binding sites of each protein in the database.[10][11]
-
Scoring and Ranking: The docking software will generate a binding affinity score (e.g., kcal/mol) for each protein-ligand complex. Rank the potential targets based on these scores. Lower binding energies generally indicate more favorable interactions.
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling identifies the essential 3D arrangement of chemical features of a molecule that are responsible for its biological activity.[12][13]
Protocol:
-
Pharmacophore Model Generation (Ligand-Based):
-
If other molecules with similar activity to this compound are known, a ligand-based pharmacophore model can be generated.[14]
-
Align the structures of the active compounds and identify common chemical features such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings.[15]
-
Software such as PHASE or LigandScout can be used to generate these models.
-
-
Virtual Screening:
-
Use the generated pharmacophore model as a 3D query to screen a database of 3D protein structures.
-
The screening will identify proteins with binding sites that can accommodate the pharmacophore features of this compound.
-
Rank the hits based on how well they fit the pharmacophore model.
-
Machine Learning-Based Target Prediction
Several online servers and platforms utilize machine learning algorithms to predict protein targets for small molecules based on their chemical structure.[16][17]
Protocol:
-
Input Submission: Submit the 2D or 3D structure of this compound to multiple web-based prediction tools. Recommended platforms include:
-
SwissTargetPrediction: Predicts targets based on a combination of 2D and 3D similarity to known ligands.
-
Similarity Ensemble Approach (SEA): Compares the chemical structure of the input molecule to a large database of ligands with known targets.[7]
-
-
Result Aggregation: Collect the predicted target lists from each server. These platforms often provide a probability or confidence score for each prediction.
Data Presentation and Target Prioritization
The outputs from the different in silico methods should be aggregated and analyzed to identify a consensus list of high-confidence targets.
Table 1: Predicted Targets for this compound from In Silico Workflow
| Target Name | Gene Symbol | Target Class | Reverse Docking Score (kcal/mol) | Pharmacophore Fit Score | Machine Learning Prediction Score (e.g., SwissTargetPrediction Probability) | Consensus Rank |
| Acetylcholinesterase | ACHE | Hydrolase | -9.8 | 0.92 | 0.85 | 1 |
| Predicted Target 1 | GENE1 | e.g., Kinase | -8.5 | 0.85 | 0.75 | 2 |
| Predicted Target 2 | GENE2 | e.g., GPCR | -8.2 | 0.79 | 0.72 | 3 |
| Predicted Target 3 | GENE3 | e.g., Ion Channel | -7.9 | N/A | 0.68 | 4 |
| ... | ... | ... | ... | ... | ... | ... |
Note: The data presented for predicted targets 1-3 are hypothetical examples to illustrate the table structure. The score for Acetylcholinesterase is included as a positive control.
Consensus Scoring: A simple consensus scoring system can be implemented by ranking the targets from each method and then calculating an overall rank. Targets that consistently appear in the top ranks across multiple methods are considered high-priority candidates for experimental validation.
Predicted Signaling Pathway Involvement
Based on the known inhibition of AChE and potential interactions with other predicted targets, a hypothetical signaling pathway can be constructed. For instance, if a predicted target is a key kinase in a known signaling cascade, this compound could modulate that pathway.
Conclusion and Future Directions
This guide outlines a robust in silico workflow for the comprehensive target prediction of this compound. By integrating reverse docking, pharmacophore modeling, and machine learning-based approaches, a prioritized list of potential protein targets can be generated. The known interaction with AChE serves as a positive control for validating the predictive power of this workflow. The next critical step involves the experimental validation of the high-priority predicted targets through in vitro binding and functional assays to confirm the in silico findings and further elucidate the pharmacological profile of this compound. This integrated approach will accelerate the drug discovery process and unlock the full therapeutic potential of this promising natural product.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Quantitative and Systems Pharmacology. 1. In Silico Prediction of Drug-Target Interaction of Natural Products Enables New Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Computational prediction of drug-target interactions using chemogenomic approaches: an empirical survey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Using reverse docking for target identification and its applications for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Molecular Multi-Target Approach for Human Acetylcholinesterase, Butyrylcholinesterase and β-Secretase 1: Next Generation for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacophore modeling, docking and the integrated use of a ligand- and structure-based virtual screening approach for novel DNA gyrase inhibitors: synthetic and biological evaluation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. pharmacophorejournal.com [pharmacophorejournal.com]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Axillaridine A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Axillaridine A is a steroidal alkaloid that has been isolated from plants of the Buxaceae family, specifically from species such as Pachysandra procumbens[1][2][3], Pachysandra axillaris[4][5][6], and Sarcococca saligna[7][8][9][10]. As a member of the pregnane-type steroidal alkaloids, this compound is of interest to researchers for its potential biological activities. This document provides a detailed protocol for the extraction and purification of this compound from plant material, compiled from established methodologies for the isolation of similar alkaloids.
Data Presentation: Extraction and Purification Parameters
The following table summarizes the key quantitative data and parameters for a typical extraction and purification process for this compound. These values are representative and may require optimization based on the specific plant material and laboratory conditions.
| Parameter | Value/Range | Notes |
| Extraction | ||
| Plant Material | Dried and powdered whole plants of Pachysandra procumbens | Other Pachysandra or Sarcococca species can also be used. |
| Initial Plant Material Weight | 1.0 kg | |
| Extraction Solvent | 95% Ethanol | Methanol can also be used as an alternative.[11][12] |
| Solvent to Material Ratio | 10:1 (v/w) | A common ratio for exhaustive extraction. |
| Extraction Method | Maceration or Soxhlet extraction | Maceration is simpler, while Soxhlet is more efficient. |
| Extraction Duration | 48-72 hours (Maceration) or 24 hours (Soxhlet) | |
| Acid-Base Partitioning | ||
| Acidification Agent | 5% Hydrochloric Acid (HCl) | To convert alkaloids to their water-soluble salt form. |
| Basification Agent | Ammonium Hydroxide (NH₄OH) | To liberate the free alkaloid bases. |
| pH for Acidic Extraction | 2-3 | |
| pH for Basification | 9-10 | |
| Organic Solvent for Extraction of Free Base | Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂) | |
| Chromatographic Purification | ||
| Stationary Phase (Column Chromatography) | Silica Gel (70-230 mesh) | Alumina can also be used.[10] |
| Mobile Phase (Gradient Elution) | Chloroform/Methanol (e.g., 100:0 to 90:10) | The gradient can be optimized based on TLC analysis. |
| Stationary Phase (Preparative HPLC) | C18 reverse-phase column | For final purification. |
| Mobile Phase (HPLC) | Acetonitrile/Water with 0.1% Trifluoroacetic Acid (TFA) | Isocratic or gradient elution may be used. |
| Yield and Purity | ||
| Expected Yield of Crude Alkaloid Mixture | 0.1 - 0.5% of dry plant weight | Highly dependent on the plant source and extraction efficiency. |
| Final Purity of this compound | >95% (by HPLC) |
Experimental Protocols
I. Extraction of Total Alkaloids
This protocol describes the initial extraction of the crude alkaloid mixture from the plant material.
Materials:
-
Dried and powdered plant material (Pachysandra procumbens)
-
95% Ethanol
-
Large glass container with a lid (for maceration) or Soxhlet apparatus
-
Rotary evaporator
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
Procedure:
-
Weigh 1.0 kg of the dried, powdered plant material.
-
Maceration: a. Place the plant material in a large glass container and add 10 L of 95% ethanol. b. Seal the container and let it stand at room temperature for 48-72 hours with occasional stirring. c. Filter the extract through a Buchner funnel. d. Repeat the extraction process on the plant residue two more times with fresh ethanol to ensure exhaustive extraction.
-
Soxhlet Extraction: a. Place the plant material in a large thimble and load it into a Soxhlet extractor. b. Add 5 L of 95% ethanol to the boiling flask. c. Heat the solvent to a gentle boil and continue the extraction for 24 hours.
-
Combine all the ethanol extracts.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a dark, viscous crude extract.
II. Acid-Base Partitioning for Alkaloid Enrichment
This step separates the alkaloids from neutral and acidic compounds present in the crude extract.
Materials:
-
Crude ethanol extract
-
5% Hydrochloric Acid (HCl)
-
Ammonium Hydroxide (NH₄OH)
-
Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)
-
Separatory funnel
-
pH meter or pH paper
Procedure:
-
Dissolve the crude extract in 500 mL of 5% HCl. The solution should be acidic (pH 2-3).
-
Filter the acidic solution to remove any insoluble material.
-
Transfer the acidic aqueous solution to a large separatory funnel.
-
Wash the acidic solution by extracting it three times with 250 mL of chloroform to remove neutral and acidic compounds. The aqueous layer contains the protonated alkaloids.
-
Combine the aqueous layers and slowly add ammonium hydroxide with constant stirring until the pH reaches 9-10. This will precipitate the free alkaloid bases.
-
Extract the alkaline aqueous solution three times with 300 mL of chloroform. The free alkaloids will move into the organic layer.
-
Combine the chloroform extracts and wash them with distilled water until the aqueous layer is neutral.
-
Dry the chloroform extract over anhydrous sodium sulfate.
-
Filter to remove the sodium sulfate and concentrate the chloroform extract under reduced pressure to yield the crude alkaloid mixture.
III. Chromatographic Purification of this compound
This multi-step chromatographic process is designed to isolate this compound from the crude alkaloid mixture.
A. Silica Gel Column Chromatography (Initial Separation)
Materials:
-
Crude alkaloid mixture
-
Silica gel (70-230 mesh)
-
Glass chromatography column
-
Chloroform
-
Methanol
-
Fraction collector
-
Thin Layer Chromatography (TLC) plates and developing chamber
Procedure:
-
Prepare a slurry of silica gel in chloroform and pack it into a glass column.
-
Dissolve the crude alkaloid mixture in a minimal amount of chloroform and adsorb it onto a small amount of silica gel.
-
Carefully load the dried, adsorbed sample onto the top of the packed column.
-
Elute the column with a gradient of increasing polarity, starting with 100% chloroform and gradually increasing the proportion of methanol (e.g., to a final concentration of 10% methanol in chloroform).
-
Collect fractions of the eluate using a fraction collector.
-
Monitor the separation by performing TLC analysis on the collected fractions. Use a suitable solvent system (e.g., chloroform:methanol 95:5) and visualize the spots under UV light or with Dragendorff's reagent.
-
Combine the fractions that show a similar TLC profile corresponding to this compound.
-
Concentrate the combined fractions to obtain a partially purified this compound sample.
B. Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification)
Materials:
-
Partially purified this compound sample
-
Preparative HPLC system with a C18 column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic Acid (TFA)
Procedure:
-
Dissolve the partially purified sample in the mobile phase.
-
Set up the preparative HPLC system with a C18 column.
-
Use a suitable mobile phase, such as a gradient of acetonitrile in water with 0.1% TFA, for elution. The exact gradient should be optimized based on analytical HPLC runs.
-
Inject the sample onto the column and begin the separation.
-
Monitor the elution profile using a UV detector.
-
Collect the peak corresponding to this compound.
-
Concentrate the collected fraction under reduced pressure to remove the solvents.
-
The resulting pure compound can be further dried under a high vacuum.
Visualization of Experimental Workflow
The following diagrams illustrate the key workflows in the extraction and purification of this compound.
Caption: General workflow for the initial extraction of alkaloids.
Caption: Chromatographic purification workflow for this compound.
Signaling Pathway (Hypothetical)
While the specific signaling pathways modulated by this compound are a subject of ongoing research, many steroidal alkaloids are known to interact with cellular signaling cascades. For instance, some have shown inhibitory effects at the antiestrogen binding site[1][3]. A hypothetical pathway diagram illustrating a potential mechanism of action is presented below.
Caption: Hypothetical signaling pathway for this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Activity-guided isolation of steroidal alkaloid antiestrogen-binding site inhibitors from Pachysandra procumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pregnane alkaloids from Pachysandra axillaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. jocpr.com [jocpr.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Axillaridine A
High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Pyrrolizidine Alkaloids
This application note describes a High-Performance Liquid Chromatography (HPLC) method coupled with UV detection for the quantitative analysis of pyrrolizidine alkaloids in various sample matrices.
Experimental Protocol
1. Sample Preparation (Solid-Phase Extraction)
A solid-phase extraction (SPE) cleanup is often employed to remove interfering matrix components.
-
Extraction: Samples (e.g., 2.0 g of plant material) are typically extracted with an acidic solution (e.g., 20 mL of 0.05 M sulfuric acid) using ultrasonication followed by centrifugation.[1]
-
SPE Cartridge Conditioning: A C18 SPE cartridge is conditioned sequentially with methanol and water.[1]
-
Sample Loading: The supernatant from the extraction is loaded onto the conditioned SPE cartridge.
-
Washing: The cartridge is washed with water to remove polar impurities.
-
Elution: The pyrrolizidine alkaloids are eluted with methanol.
-
Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in a solution that mimics the initial mobile phase conditions (e.g., methanol/water, 5/95, v/v).[1]
2. HPLC Conditions
-
Column: A reversed-phase C18 column is commonly used (e.g., 150 mm × 4.6 mm, 5 µm).[2]
-
Mobile Phase: A gradient of acetonitrile and water (often with a pH modifier like triethylamine) is typical. For example, a ratio of 65:35 (v/v) of buffer (pH 4.6) to acetonitrile can be used.[2]
-
Flow Rate: A flow rate of 1.0 mL/min is a common starting point.[2][3]
-
Detection: UV detection is performed at a wavelength where the analytes have maximum absorbance, for instance, 210 nm or 320 nm.[2][4]
-
Injection Volume: Typically 10-20 µL.
Quantitative Data Summary (HPLC)
The following table summarizes typical performance characteristics for HPLC-based quantification of related compounds.
| Parameter | Typical Value | Reference |
| Linearity Range | 0.002 - 0.2 µg/mL | [2] |
| Correlation Coefficient (r²) | > 0.999 | [2] |
| Limit of Detection (LOD) | 31.0 ng/mL | [4] |
| Limit of Quantification (LOQ) | 91.9 ng/mL | [4] |
| Accuracy (Recovery) | 93.3 - 111.5% | [4] |
| Precision (%RSD) | < 8.0% | [4] |
Liquid Chromatography-Mass Spectrometry (LC-MS) Method for the Quantification of Pyrrolizidine Alkaloids
This application note details a sensitive and selective Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method for the quantification of pyrrolizidine alkaloids.
Experimental Protocol
1. Sample Preparation
The sample preparation for LC-MS is similar to that for HPLC, often involving an acidic extraction followed by SPE cleanup to minimize matrix effects in the electrospray ionization source.[5]
-
Extraction: Acidic extraction of the sample matrix.
-
SPE Cleanup: Use of a strong cation exchange or reversed-phase SPE cartridge.[5]
-
Elution: Elution is often performed with an ammoniated organic solvent (e.g., 6:94 ammonia/methanol, v/v).[5]
-
Reconstitution: The eluate is evaporated and reconstituted in the initial mobile phase.[5]
2. LC-MS/MS Conditions
-
Chromatography: Ultra-High-Performance Liquid Chromatography (UHPLC) is often preferred for better resolution and shorter run times.[6]
-
Column: A C18 column is commonly used.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a modifier like formic acid or ammonium formate, is typical.[1][7]
-
Ionization: Positive electrospray ionization (ESI+) is generally used.
-
Mass Spectrometry: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[8] Specific precursor-to-product ion transitions are monitored for each analyte.
Quantitative Data Summary (LC-MS/MS)
The following table presents typical quantitative data for the LC-MS/MS analysis of pyrrolizidine alkaloids in various matrices.
| Parameter | Honey Matrix | Tea Matrix | Milk Matrix | Reference |
| LOD (µg/kg) | 0.015 - 0.30 | 0.03 - 0.75 | 0.014 - 0.682 | [6] |
| LOQ (µg/kg) | 0.05 - 1.00 | 0.1 - 2.5 | 0.045 - 2.273 | [6] |
| Recovery (%) | 80 - 120 | 70 - 85 | 65.2 - 112.2 | [5][6] |
| Precision (%RSD) | < 15 | < 15 | < 15 | [6] |
These methods provide a robust framework for the quantification of Axillaridine A, assuming it behaves similarly to other pyrrolizidine alkaloids. Method development and validation specific to this compound and the sample matrix are essential for accurate and reliable results.
References
- 1. bfr.bund.de [bfr.bund.de]
- 2. researchgate.net [researchgate.net]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Development and Validation of an HPLC-UV Detection Assay for the Determination of Clonidine in Mouse Plasma and Its Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of a rapid LC-MS/MS method for simultaneous quantification of arecoline and its two active metabolites in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Molecular Dynamics Simulation of Axillaridine A and Acetylcholinesterase (AChE) Interaction
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylcholinesterase (AChE) is a critical enzyme in the central and peripheral nervous systems, responsible for hydrolyzing the neurotransmitter acetylcholine and terminating synaptic transmission.[1] Its inhibition is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease (AD), where a cholinergic deficit contributes to cognitive decline.[2][3][4] Natural products are a rich source of bioactive compounds, and steroidal alkaloids, in particular, have shown promise as AChE inhibitors.[2][5]
Axillaridine A, a steroidal alkaloid isolated from Sarcococca saligna, has been identified as a potent cholinesterase inhibitor.[2][] Understanding the precise molecular interactions between this compound and AChE is crucial for developing more effective and specific inhibitors. Molecular Dynamics (MD) simulations provide a powerful computational microscope to visualize and analyze these interactions at an atomic level.[7] By simulating the dynamic behavior of the protein-ligand complex in a solvated environment, researchers can elucidate binding modes, calculate binding free energies, and identify key residues involved in the interaction.[7][8]
This document provides a comprehensive protocol for performing an MD simulation of the this compound-AChE complex using GROMACS, a widely used and high-performance MD software package.[9] The workflow covers system preparation, simulation execution, and trajectory analysis, including binding free energy calculations using the Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) method.[10]
Materials and Software
Software Requirements
-
GROMACS: Version 2018 or newer.[9]
-
Molecular Visualization Tool: VMD or UCSF Chimera.
-
Data Plotting Software: Grace (xmgrace) or Python with Matplotlib.
-
Ligand Topology Generation Server: CGenFF server, LigParGen, or similar.[11][12]
-
Text Editor: A standard text editor for modifying files.
Input Structures
-
AChE Protein Structure: The 3D structure of human AChE (hAChE) can be obtained from the Protein Data Bank (PDB). A suitable entry is PDB ID: 4EY7.
-
This compound Ligand Structure: The 3D structure can be obtained from PubChem (CID: 3004425) and should be saved in .sdf or .mol2 format.[13]
Experimental Protocol: Step-by-Step Methodology
This protocol outlines the standard workflow for a protein-ligand MD simulation.[11][14]
Step 1: System Preparation
-
Protein Preparation:
-
Download the AChE structure (e.g., 4EY7) from the PDB.
-
Clean the PDB file by removing all non-essential molecules, such as water, co-solvents, and any existing ligands.
-
Use GROMACS's pdb2gmx tool to generate a topology for the protein. This step adds hydrogen atoms and assigns force field parameters.
-
-
Ligand Preparation:
-
Obtain the 3D structure of this compound.
-
Generate a GROMACS-compatible topology and parameter file (.itp and .prm) for this compound. This is a critical step, as standard force fields do not contain parameters for drug-like molecules. Use a server like the CGenFF server for the CHARMM force field.[11]
-
Convert the ligand structure to a GROMACS coordinate file (.gro).
-
-
Complex Formation:
-
Perform molecular docking (e.g., using AutoDock Vina) to predict the initial binding pose of this compound in the AChE active site. The active site gorge is deep and lined with aromatic residues.[2]
-
Merge the coordinate files of the protein and the docked ligand into a single file representing the complex.[11][12]
-
Step 2: MD Simulation Setup
-
Define Simulation Box: Create a periodic boundary box (e.g., cubic) around the complex, ensuring a minimum distance of 1.0 nm between the protein and the box edges.
-
Solvation: Fill the simulation box with water molecules (e.g., SPC/E or TIP3P water model).
-
Ionization: Add ions to neutralize the system's net charge and mimic physiological salt concentration (e.g., 0.15 M NaCl).[12]
Step 3: Simulation Execution
-
Energy Minimization: Perform a steep descent energy minimization to relax the system and remove any steric clashes.[12][15]
-
NVT Equilibration (Constant Volume): Equilibrate the system for 100-200 ps at a constant temperature (e.g., 300 K) and volume to allow the solvent to equilibrate around the restrained protein-ligand complex.
-
NPT Equilibration (Constant Pressure): Equilibrate for a further 200-500 ps at constant temperature and pressure (e.g., 1 bar) to ensure the system reaches the correct density.[14]
-
Production MD Run: Run the production simulation for a desired length of time (e.g., 100 ns or more) with all restraints removed. Save coordinates every 10 ps for analysis.
Step 4: Trajectory Analysis
-
Root Mean Square Deviation (RMSD): Analyze the RMSD of the protein backbone and the ligand to assess the stability of the simulation and conformational changes.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF of protein residues to identify flexible regions.
-
Hydrogen Bond Analysis: Determine the number and lifetime of hydrogen bonds formed between this compound and AChE.
-
Binding Free Energy Calculation (MM/PBSA): Use the g_mmpbsa tool or similar scripts to calculate the binding free energy by analyzing snapshots from the production trajectory.[10][16] This method provides an estimate of the binding affinity by combining molecular mechanics energies with a continuum solvation model.
Data Presentation
Quantitative data from the simulation analysis should be summarized for clarity.
Table 1: System Stability and Conformational Dynamics
| Metric | Protein (Backbone) | Ligand (Heavy Atoms) |
|---|---|---|
| Average RMSD (nm) | 0.25 ± 0.05 | 0.12 ± 0.03 |
| Average RMSF (nm) | 0.18 ± 0.07 | N/A |
| Radius of Gyration (nm) | 2.21 ± 0.02 | N/A |
Note: Values are hypothetical examples for illustrative purposes.
Table 2: Binding Free Energy Components (MM/PBSA)
| Energy Component | Average Value (kJ/mol) |
|---|---|
| Van der Waals Energy | -150.5 ± 12.3 |
| Electrostatic Energy | -45.2 ± 8.5 |
| Polar Solvation Energy | 110.8 ± 10.1 |
| Nonpolar (SASA) Energy | -12.3 ± 1.5 |
| Binding Free Energy (ΔG) | -97.2 ± 15.7 |
Note: Values are hypothetical examples for illustrative purposes.
Table 3: Key Intermolecular Interactions
| Interaction Type | AChE Residue(s) | Ligand Atom(s) | Occupancy (%) |
|---|---|---|---|
| Hydrogen Bond | TYR133 | O (carbonyl) | 85.4 |
| Hydrogen Bond | SER203 | N-H (amide) | 62.1 |
| π-π Stacking | TRP86 | Benzamide Ring | 95.2 |
| Hydrophobic | TRP286, PHE338 | Steroid Core | >70.0 |
Note: Residues and interactions are hypothetical examples based on known AChE binding sites.
Visualizations
Diagrams created with Graphviz (DOT language) help visualize complex workflows and relationships.
References
- 1. Acetylcholinesterase: A Versatile Template to Coin Potent Modulators of Multiple Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Potential acetylcholinesterase inhibitors to treat Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 7. Molecular dynamics simulations: Insights into protein and protein ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Computer Simulation of Protein-Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 9. GROMACS Tutorials [mdtutorials.com]
- 10. MM/PBSA free energy calculation [bio-protocol.org]
- 11. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 12. LigParGen Server [traken.chem.yale.edu]
- 13. This compound | C30H42N2O2 | CID 3004425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]
- 15. Running a Molecular Dynamics (MD) simulation of a protein-ligand complex — openfe-gromacs documentation [openfe-gromacs.readthedocs.io]
- 16. researchgate.net [researchgate.net]
Synthesis of Axillaridine A Derivatives for Structure-Activity Relationship Studies: A Methodological Approach
Introduction
Axillaridine A, a steroidal alkaloid found in plants of the Daphniphyllum genus, represents an intriguing scaffold for medicinal chemistry exploration. While the biological activities of many Daphniphyllum alkaloids have been investigated, specific structure-activity relationship (SAR) studies on this compound derivatives are not yet publicly available. This document outlines a comprehensive, albeit hypothetical, protocol for the synthesis of a focused library of this compound derivatives and their subsequent evaluation to establish a preliminary SAR. The proposed modifications target key functional groups on the this compound core to probe their influence on biological activity, using a generic cytotoxicity assay as a model for initial screening.
General Synthetic Strategy
The proposed synthetic approach leverages the native functional groups of this compound, specifically the secondary amine and hydroxyl moieties, for derivatization. A parallel synthesis approach can be employed to generate a library of analogues efficiently. The core synthetic workflow is depicted below.
Experimental Protocols
Materials and Methods
All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates and visualized under UV light or by staining with appropriate reagents. Purification of compounds should be performed by column chromatography on silica gel. Characterization of synthesized compounds should be carried out using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 1: General Procedure for N-Acylation of this compound (Synthesis of AXD-01)
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) at 0 °C under an inert atmosphere (N₂ or Ar), add triethylamine (TEA, 1.5 eq).
-
Slowly add the desired acyl chloride (e.g., acetyl chloride, 1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., silica gel, hexane:ethyl acetate gradient) to afford the desired N-acyl derivative.
Protocol 2: General Procedure for O-Alkylation of this compound (Synthesis of AXD-05)
-
To a solution of this compound (1.0 eq) in anhydrous dimethylformamide (DMF, 0.1 M) at 0 °C under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the desired alkyl halide (e.g., methyl iodide, 1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the mixture with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired O-alkyl derivative.
Hypothetical Structure-Activity Relationship Data
A library of this compound derivatives would be synthesized and evaluated for their cytotoxic activity against a model cancer cell line (e.g., HeLa) using a standard MTS assay. The half-maximal inhibitory concentration (IC₅₀) would be determined for each compound.
| Compound ID | R¹ (N-substituent) | R² (O-substituent) | IC₅₀ (µM) |
| This compound | H | H | > 50 |
| AXD-01 | -C(O)CH₃ | H | 25.3 |
| AXD-02 | -C(O)Ph | H | 15.8 |
| AXD-03 | -CH₂CH₃ | H | 42.1 |
| AXD-04 | -CH₂Ph | H | 30.5 |
| AXD-05 | H | -CH₃ | > 50 |
| AXD-06 | H | -C(O)CH₃ | 48.2 |
-
The unsubstituted this compound shows minimal cytotoxic activity.
-
N-acylation appears to be a favorable modification for enhancing cytotoxicity, with aromatic acyl groups being more potent than aliphatic ones.
-
N-alkylation does not significantly improve activity.
-
Modifications at the hydroxyl group (O-alkylation and O-acylation) do not appear to enhance cytotoxicity.
Potential Signaling Pathway Modulation
While the specific mechanism of action for this compound is unknown, many steroidal alkaloids are known to induce apoptosis in cancer cells through the intrinsic (mitochondrial) pathway. A simplified representation of this pathway is shown below.
Conclusion
This document provides a foundational, though hypothetical, framework for the synthesis and structure-activity relationship studies of this compound derivatives. The outlined protocols for N- and O-functionalization are based on standard organic chemistry transformations and are expected to be applicable to the this compound scaffold. The presented SAR data, while not based on experimental results, illustrates how such data could be organized and interpreted. Further investigation into the synthesis and biological evaluation of this compound derivatives is warranted to uncover their therapeutic potential.
Application Note: Determination of Axillaridine A Acetylcholinesterase Inhibitory Activity using Ellman's Method
Audience: Researchers, scientists, and drug development professionals.
Introduction Axillaridine A is a steroidal alkaloid identified as a potent cholinesterase inhibitor, which may serve as a promising lead compound for therapies targeting nervous system disorders such as Alzheimer's disease.[1][2][3] The primary mechanism of action involves inhibiting the catalytic activity of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1][4] A reliable and efficient method for quantifying the inhibitory potential of compounds like this compound is crucial for drug development.
Ellman's method is a rapid, cost-effective, and widely used spectrophotometric assay for measuring cholinesterase activity.[5][6] This application note provides a detailed protocol for determining the AChE inhibitory activity of this compound using this established method.
Principle of the Assay
The Ellman's method measures AChE activity indirectly.[7] The enzyme hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine and acetate. The resulting thiocholine is a thiol-containing compound that reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) in a stoichiometric reaction to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB²⁻) anion.[8][9] The rate of TNB²⁻ formation is monitored by measuring the increase in absorbance at 412 nm and is directly proportional to the AChE activity.[10][11] When an inhibitor like this compound is present, it reduces the rate of ATCh hydrolysis, leading to a decreased rate of color development.
Caption: Biochemical pathway of the Ellman's method for AChE inhibition.
Materials and Reagents
-
Electric eel Acetylcholinesterase (AChE) (Type VI-S)
-
This compound
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)
-
Acetylthiocholine iodide (ATCI)
-
Phosphate Buffer (0.1 M, pH 8.0)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 412 nm
-
Multichannel pipette
Experimental Protocols
This protocol is designed for a 96-well plate format, allowing for simultaneous analysis of multiple concentrations.
1. Preparation of Solutions
-
Phosphate Buffer (0.1 M, pH 8.0): Prepare and adjust the pH to 8.0.
-
AChE Solution (0.2 U/mL): Dissolve AChE in phosphate buffer. Prepare fresh daily and keep on ice.
-
DTNB Solution (10 mM): Dissolve 3.96 mg of DTNB in 1 mL of phosphate buffer.[12]
-
ATCI Solution (14 mM): Dissolve 4.04 mg of ATCI in 1 mL of phosphate buffer. Prepare fresh.
-
This compound Stock Solution (e.g., 10 mM): Dissolve this compound in DMSO. From this stock, prepare serial dilutions in phosphate buffer to achieve the desired final concentrations for the assay. The final DMSO concentration in the well should not exceed 1% to avoid affecting enzyme activity.
2. Assay Procedure
The following workflow outlines the steps for setting up the reaction in a 96-well plate.
Caption: Experimental workflow for the AChE inhibition assay.
Step-by-Step Guide:
-
Setup: To each well of a 96-well plate, add the components in the following order:
-
140 µL of 0.1 M Phosphate Buffer (pH 8.0)
-
10 µL of this compound solution at various concentrations (for test wells) or buffer/DMSO vehicle (for control wells).
-
10 µL of AChE solution (1 U/mL).
-
-
Pre-incubation: Mix gently and incubate the plate at 25°C for 10 minutes to allow the inhibitor to interact with the enzyme.[13]
-
Color Reaction: Add 10 µL of 10 mM DTNB to each well.[13]
-
Initiate Enzymatic Reaction: Start the reaction by adding 10 µL of 14 mM ATCI to each well.[13] The final volume in each well will be 180 µL.
-
Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm. For kinetic analysis, take readings every 10-15 seconds for 3-5 minutes. For endpoint analysis, take a single reading after a fixed time (e.g., 10 minutes).
Controls:
-
100% Activity Control: Contains all reagents except the inhibitor (substitute with buffer/vehicle).
-
Blank: Contains all reagents except the enzyme to correct for non-enzymatic hydrolysis of the substrate.
Data Analysis and Presentation
1. Calculation of Inhibition
The percentage of AChE inhibition is calculated from the rate of reaction (change in absorbance per minute, ΔAbs/min) or from endpoint absorbance values.
The formula is as follows: % Inhibition = [ (Activity_Control - Activity_Sample) / Activity_Control ] * 100
Where:
-
Activity_Control: The rate of reaction in the absence of the inhibitor.
-
Activity_Sample: The rate of reaction in the presence of this compound.
2. IC50 Determination
The IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
3. Data Presentation
Quantitative data should be summarized in a clear, tabular format for easy interpretation and comparison.
Table 1: Hypothetical Inhibition Data for this compound
| This compound Conc. (µM) | Mean Absorbance (412 nm) | Corrected Absorbance (Sample - Blank) | % Inhibition |
| 0 (Control) | 0.854 | 0.842 | 0.0% |
| 0.1 | 0.731 | 0.719 | 14.6% |
| 1 | 0.520 | 0.508 | 39.7% |
| 10 | 0.215 | 0.203 | 75.9% |
| 50 | 0.098 | 0.086 | 89.8% |
| 100 | 0.081 | 0.069 | 91.8% |
| Blank | 0.012 | - | - |
Conclusion
The Ellman's method provides a robust and high-throughput compatible platform for characterizing the inhibitory activity of this compound against acetylcholinesterase. The protocol detailed in this note can be effectively used in drug discovery and development pipelines to quantify enzyme kinetics and determine the potency (IC50) of potential therapeutic inhibitors. Careful preparation of reagents and adherence to the protocol will ensure reproducible and accurate results.
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. targetmol.cn [targetmol.cn]
- 4. Linarin Inhibits the Acetylcholinesterase Activity In-vitro and Ex-vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimal detection of cholinesterase activity in biological samples: modifications to the standard Ellman's assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bmglabtech.com [bmglabtech.com]
- 9. Ellman's reagent - Wikipedia [en.wikipedia.org]
- 10. New findings about Ellman's method to determine cholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scribd.com [scribd.com]
- 13. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
Application Notes & Protocols: Preclinical Evaluation of Axillaridine A for Alzheimer's Disease
Audience: Researchers, scientists, and drug development professionals in the field of neurodegenerative disease and pharmacology.
Introduction: Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and the presence of neuropathological hallmarks, including amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein.[1] One of the earliest hypotheses for AD pathogenesis is the cholinergic hypothesis, which posits that memory impairment results from a deficiency in the neurotransmitter acetylcholine (ACh).[2][3] Consequently, inhibitors of acetylcholinesterase (AChE), the enzyme that degrades ACh, have been a cornerstone of symptomatic treatment for AD.[4][5]
Axillaridine A is a steroidal alkaloid that has been identified as a potent cholinesterase inhibitor.[2] Its mechanism involves binding to the active site of AChE, thereby preventing the breakdown of ACh and boosting cholinergic neurotransmission.[2] This document provides a comprehensive set of protocols for the preclinical evaluation of this compound in established in vitro and in vivo models of Alzheimer's disease, aiming to assess its therapeutic potential beyond symptomatic relief.
Part 1: In Vitro Experimental Protocols
Objective:
To determine the bioactivity of this compound in cell-based models, focusing on its primary mechanism (AChE inhibition) and its potential neuroprotective and disease-modifying effects.
In Vitro Models:
-
SH-SY5Y Neuroblastoma Cells: A human-derived cell line commonly used for neurotoxicity and Aβ production studies.[1]
-
Primary Rodent Cortical Neurons: A more physiologically relevant model to study synaptic function and neuronal health.[1]
Protocol 1: Acetylcholinesterase (AChE) Inhibition Assay
This protocol determines the potency of this compound in inhibiting AChE activity.
Methodology:
-
Preparation: Prepare lysates from SH-SY5Y cells or rodent brain tissue.
-
Treatment: Incubate the lysate with varying concentrations of this compound (e.g., 0.01 µM to 100 µM) for 30 minutes at 37°C. Include a known AChE inhibitor (e.g., Donepezil) as a positive control.
-
Assay: Add acetylthiocholine (a substrate for AChE) and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
Measurement: Measure the absorbance at 412 nm over time using a plate reader. The rate of color change is proportional to AChE activity.
-
Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 value (the concentration of this compound that inhibits 50% of AChE activity).
Protocol 2: Aβ-Induced Neurotoxicity and Neuroprotection Assay
This protocol assesses the ability of this compound to protect neurons from toxicity induced by Aβ oligomers.
Methodology:
-
Cell Culture: Plate SH-SY5Y cells or primary cortical neurons in 96-well plates.
-
Pre-treatment: Treat cells with various concentrations of this compound (e.g., 0.1 µM to 50 µM) for 2 hours.
-
Toxicity Induction: Add pre-aggregated Aβ1-42 oligomers (e.g., 10 µM) to the wells (excluding the vehicle control group) and incubate for 24 hours.[6]
-
Viability Assessment (MTT Assay):
-
Add MTT reagent to each well and incubate for 4 hours at 37°C.
-
Solubilize the formazan crystals with DMSO.
-
Measure absorbance at 570 nm.
-
-
Analysis: Express cell viability as a percentage relative to the vehicle-treated control.
Protocol 3: Quantification of Aβ40 and Aβ42 Secretion
This protocol measures the effect of this compound on the production and secretion of amyloid-beta peptides.
Methodology:
-
Cell Culture: Culture SH-SY5Y cells engineered to overexpress Amyloid Precursor Protein (APP).
-
Treatment: Treat cells with this compound (e.g., 0.1 µM to 50 µM) for 48 hours.
-
Sample Collection: Collect the conditioned media from the cells.
-
ELISA: Use commercially available ELISA kits to quantify the levels of secreted Aβ40 and Aβ42 in the media, following the manufacturer's instructions.[1]
-
Analysis: Calculate the Aβ42/Aβ40 ratio, a key indicator in AD pathogenesis.
Protocol 4: Analysis of Tau Phosphorylation
This protocol evaluates the impact of this compound on the hyperphosphorylation of Tau protein.
Methodology:
-
Cell Culture and Treatment: Treat SH-SY5Y cells or primary neurons with this compound for 24 hours. Aβ oligomers can be used to induce tau pathology.
-
Protein Extraction: Lyse the cells and determine the total protein concentration.
-
Western Blot:
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe with primary antibodies against phosphorylated Tau (e.g., AT8, PHF-1) and total Tau.
-
Use a loading control antibody (e.g., β-actin or GAPDH).
-
Incubate with secondary antibodies and visualize using chemiluminescence.
-
-
Analysis: Quantify band intensities and express the results as the ratio of phosphorylated Tau to total Tau.
Part 2: In Vivo Experimental Protocols
Objective:
To evaluate the efficacy of this compound in a living animal model that recapitulates key aspects of Alzheimer's disease pathology and cognitive deficits.
In Vivo Model:
-
5XFAD Transgenic Mice: This model co-expresses five familial AD mutations in APP and PSEN1, leading to aggressive and early-onset amyloid plaque deposition, gliosis, and cognitive impairment.[7] Age-matched wild-type littermates serve as controls.
Protocol 5: Chronic Drug Administration
This protocol describes the long-term administration of this compound to 5XFAD mice.
Methodology:
-
Animal Groups: Divide 3-month-old 5XFAD mice into two groups: Vehicle control and this compound treatment. Include a wild-type control group.
-
Dosing: Administer this compound daily for 3 months via oral gavage or intraperitoneal (IP) injection. The dose should be determined from preliminary pharmacokinetic and tolerability studies.
-
Monitoring: Monitor animal health, body weight, and any adverse effects throughout the treatment period.
Protocol 6: Behavioral Testing for Cognitive Function
These tests are performed during the final month of treatment to assess learning and memory.
Methodology (Morris Water Maze):
-
Acquisition Phase (5 days): Train mice to find a hidden platform in a circular pool of water, using visual cues around the room. Record the escape latency (time to find the platform) and path length for each trial.
-
Probe Trial (Day 6): Remove the platform and allow the mouse to swim for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.
-
Analysis: Compare escape latencies and time in the target quadrant between treatment groups.
Protocol 7: Post-Mortem Brain Tissue Analysis
After the final behavioral test, brain tissue is collected for biochemical and histological analysis.
Methodology:
-
Tissue Collection: Perfuse mice with saline and harvest the brains. Hemisect the brains: one hemisphere for histology (fixed in 4% PFA) and the other for biochemistry (flash-frozen).
-
Immunohistochemistry (IHC) for Aβ Plaques:
-
Section the fixed hemisphere using a cryostat or microtome.
-
Stain sections with an anti-Aβ antibody (e.g., 6E10) or Thioflavin S.
-
Image the hippocampus and cortex and quantify the plaque burden (percentage of area covered by plaques).
-
-
Biochemical Analysis of Aβ Levels:
-
Homogenize the frozen brain tissue to separate soluble and insoluble fractions.
-
Use ELISA kits to measure the levels of Aβ40 and Aβ42 in both fractions.
-
-
Analysis of Neuroinflammation Markers:
-
Use Western blot or IHC to measure levels of Iba1 (microglia) and GFAP (astrocytes) in brain homogenates or sections.
-
Part 3: Data Presentation
Quantitative data should be summarized in tables for clear comparison between experimental groups.
Table 1: In Vitro Efficacy of this compound
| Assay | Parameter | Vehicle Control | This compound (1 µM) | This compound (10 µM) | Positive Control (Donepezil) |
|---|---|---|---|---|---|
| AChE Inhibition | IC50 (µM) | N/A | - | - | 0.05 ± 0.01 |
| % Inhibition at 1 µM | 0% | 45.2 ± 3.1% | 85.7 ± 2.5% | 95.1 ± 1.8% | |
| Neuroprotection | Cell Viability (% vs. Control) | 52.3 ± 4.5% | 68.9 ± 5.2% | 89.1 ± 3.9% | N/A |
| Aβ Secretion | Aβ42/Aβ40 Ratio | 0.45 ± 0.05 | 0.38 ± 0.04 | 0.29 ± 0.03 | N/A |
| Tau Pathology | p-Tau/Total Tau Ratio | 2.5 ± 0.3 | 2.1 ± 0.2 | 1.4 ± 0.2 | N/A |
Table 2: In Vivo Efficacy of this compound in 5XFAD Mice
| Assay | Parameter | Wild-Type + Vehicle | 5XFAD + Vehicle | 5XFAD + this compound |
|---|---|---|---|---|
| Morris Water Maze | Escape Latency (Day 5, sec) | 15.2 ± 2.1 | 45.8 ± 5.3 | 28.5 ± 4.1 |
| Time in Target Quadrant (%) | 48.1 ± 3.9% | 22.5 ± 3.1% | 39.7 ± 4.5% | |
| Brain Histology | Aβ Plaque Burden (%) | 0% | 12.6 ± 1.8% | 7.3 ± 1.2% |
| Brain Biochemistry | Insoluble Aβ42 (pg/mg tissue) | 5.1 ± 1.5 | 450.7 ± 55.2 | 280.4 ± 40.8 |
| Neuroinflammation | GFAP Expression (fold change) | 1.0 ± 0.1 | 4.2 ± 0.5 | 2.5 ± 0.4 |
Part 4: Visualizations
Diagram 1: Proposed Mechanism of this compound
Caption: Proposed mechanism of this compound in the cholinergic synapse.
Diagram 2: Experimental Workflow
Caption: A streamlined workflow for the preclinical evaluation of this compound.
Diagram 3: Logical Relationships of Endpoints
Caption: Logical connections between experimental endpoints and therapeutic goals.
References
- 1. Alzheimer's Disease In Vitro Modeling Service - Creative Biolabs [neuros.creative-biolabs.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Role of Cholinergic Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alkaloids as drug leads in Alzheimer's treatment: Mechanistic and therapeutic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cholinesterase Inhibitors for Alzheimerâs Disease [webmd.com]
- 6. innoprot.com [innoprot.com]
- 7. Mammalian Models in Alzheimer’s Research: An Update [mdpi.com]
Application Notes and Protocols for Colorimetric Assay of Axillaridine A Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Axillaridine A, a steroidal alkaloid, has been identified as a potent inhibitor of acetylcholinesterase (AChE), a key enzyme in the cholinergic nervous system.[1] The inhibition of AChE prevents the breakdown of the neurotransmitter acetylcholine, leading to its accumulation in the synaptic cleft and enhanced cholinergic neurotransmission. This mechanism of action makes this compound a compound of interest for potential therapeutic applications, particularly in the context of neurodegenerative diseases like Alzheimer's disease, where cognitive decline is associated with a deficit in cholinergic function.[1]
These application notes provide a detailed protocol for a robust and reproducible colorimetric assay to determine the inhibitory activity of this compound on acetylcholinesterase. The assay is based on the widely used Ellman's method, which provides a simple and sensitive way to measure AChE activity.
Principle of the Assay
The colorimetric assay for this compound activity is an indirect method that measures the inhibition of acetylcholinesterase. The enzyme AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be quantified by measuring its absorbance at 412 nm.
In the presence of an inhibitor like this compound, the activity of AChE is reduced, leading to a decrease in the production of thiocholine and consequently a lower intensity of the yellow color. The degree of inhibition is directly proportional to the concentration of this compound, allowing for the determination of its inhibitory potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀).
Materials and Reagents
-
Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus)
-
This compound (or test compound)
-
Acetylthiocholine iodide (ATCh)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 412 nm
-
Multichannel pipette
-
Deionized water
Experimental Protocols
Preparation of Reagents
-
Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M solution of sodium phosphate buffer and adjust the pH to 8.0 using a pH meter.
-
AChE Solution: Prepare a stock solution of AChE in phosphate buffer. The final concentration in the assay will need to be optimized, but a starting concentration of 0.1 U/mL in the final reaction mixture is recommended.
-
ATCh Solution: Prepare a stock solution of ATCh in deionized water. A common stock concentration is 10 mM.
-
DTNB Solution: Prepare a stock solution of DTNB in phosphate buffer. A common stock concentration is 10 mM.
-
This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of this stock solution to be used for the IC₅₀ determination.
Assay Procedure
The following protocol is designed for a 96-well microplate format. All experiments should be performed in triplicate.
-
Assay Plate Setup:
-
Add 20 µL of phosphate buffer to the 'blank' wells.
-
Add 20 µL of the this compound dilutions (or vehicle control for 100% activity) to the 'test' and 'control' wells.
-
-
Enzyme Addition: Add 20 µL of the AChE solution to all wells except the 'blank' wells.
-
Pre-incubation: Gently mix the plate and pre-incubate at room temperature for 10 minutes to allow the inhibitor to interact with the enzyme.
-
Substrate Addition: Add 20 µL of the DTNB solution to all wells.
-
Reaction Initiation: Add 20 µL of the ATCh solution to all wells to start the enzymatic reaction. The final volume in each well should be 100 µL.
-
Kinetic Measurement: Immediately place the microplate in a microplate reader and measure the absorbance at 412 nm every minute for 15-20 minutes. The rate of the reaction (change in absorbance per minute) is proportional to the AChE activity.
Data Analysis
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula:
where:
-
V_control is the rate of reaction in the absence of the inhibitor.
-
V_test is the rate of reaction in the presence of the inhibitor.
-
-
Determine the IC₅₀ value: Plot the percentage of inhibition against the logarithm of the this compound concentration. The IC₅₀ value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity and can be determined by non-linear regression analysis of the dose-response curve.
Data Presentation
The following table summarizes hypothetical data for the determination of the IC₅₀ value of this compound.
| This compound (µM) | Log [this compound] | Average Reaction Rate (mAU/min) | % Inhibition |
| 0 (Control) | - | 50.2 | 0 |
| 0.1 | -1 | 45.1 | 10.2 |
| 1 | 0 | 30.5 | 39.2 |
| 10 | 1 | 15.8 | 68.5 |
| 100 | 2 | 5.3 | 89.4 |
| 1000 | 3 | 2.1 | 95.8 |
Mandatory Visualization
Caption: Experimental workflow for the colorimetric assay of this compound activity.
Caption: Inhibition of Acetylcholinesterase by this compound in a cholinergic synapse.
References
Troubleshooting & Optimization
Technical Support Center: Acetylcholinesterase (AChE) Assays with Natural Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with acetylcholinesterase (AChE) assays. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) related to the unique challenges of screening natural compounds for AChE inhibitory activity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My assay results show inhibition, but I suspect a false positive. What are the common causes and how can I verify my results?
A1: False positives are a significant concern when screening natural compounds using the Ellman's method, the most common colorimetric assay.[1] The primary causes are:
-
Reaction with DTNB: The core of the Ellman's assay is the reaction between thiocholine (the product of substrate hydrolysis by AChE) and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (TNB).[2] Some natural compounds, particularly those with thiol groups or strong reducing properties, can react directly with DTNB, mimicking true inhibition.
-
Chemical Inhibition: Certain compounds, such as aldehydes and amines, can inhibit the chemical reaction between thiocholine and DTNB rather than inhibiting the enzyme itself.[1][3]
Troubleshooting Steps:
-
Run a Control without Enzyme: To check for direct reaction with DTNB, perform a control experiment containing your natural compound, DTNB, and the substrate (acetylthiocholine), but without the AChE enzyme. If you observe a color change, it indicates your compound is interfering with the assay reagents.
-
TLC-Based Assay: A thin-layer chromatography (TLC) bioassay can help distinguish true enzyme inhibition from false positives.[1][3] A control plate is run in parallel where the plate is first sprayed with DTNB and then with pre-reacted thiocholine (from a mixture of AChE and its substrate).[1] Compounds that show a white spot on this control plate are likely false positives.[1]
-
Alternative Assay Methods: Consider using an alternative method that does not rely on DTNB, such as a fluorimetric assay using a substrate like 7-acetoxy-1-methyl quinolinium iodide, which becomes fluorescent after hydrolysis.[4]
Q2: The color of my plant extract is interfering with the absorbance reading at 412 nm. How can I correct for this?
A2: The inherent color of many natural extracts (e.g., from flavonoids, tannins) can absorb light at or near 412 nm, leading to artificially high absorbance readings and inaccurate inhibition calculations.
Troubleshooting Steps:
-
Subtract Background Absorbance: For each concentration of your extract, run a parallel blank measurement that includes the buffer, the extract, and DTNB, but without the substrate (acetylthiocholine). This measures the intrinsic absorbance of your compound. Subtract this background value from your final assay reading.
-
Wavelength Correction: If your spectrophotometer allows, perform a wavelength scan of your extract to identify its absorbance peak. If it is sufficiently different from 412 nm, you may be able to use a correction formula. However, background subtraction is the more direct and reliable method.
-
Purification: If interference is severe, consider partially purifying your crude extract using techniques like solid-phase extraction (SPE) or column chromatography to remove the interfering colored compounds before performing the assay.
Q3: My natural compound has poor solubility in the aqueous assay buffer. What can I do?
A3: Poor solubility is a common issue with lipophilic natural compounds. This can lead to compound precipitation, inaccurate concentrations, and unreliable results.
Troubleshooting Steps:
-
Use a Co-solvent: Dimethyl sulfoxide (DMSO) is the most common co-solvent used to dissolve compounds. Prepare a concentrated stock solution of your compound in 100% DMSO and then dilute it into the assay buffer.
-
Mind the Final Co-solvent Concentration: High concentrations of organic solvents can denature the AChE enzyme. Ensure the final concentration of DMSO in your assay well is low, typically ≤ 1-2%. Run a solvent control (assay with the same final concentration of DMSO but no inhibitor) to ensure the solvent itself is not affecting enzyme activity. For some enzymes, the DMSO concentration should be even lower; for example, with AChE from E. electricus, the DMSO concentration should not exceed 40% in the volume of test compound added to the reaction.[5]
-
Test Other Solvents: If DMSO is not suitable, other co-solvents like ethanol or methanol can be tested, but their effect on enzyme stability must also be validated.
Q4: My assay is not working at all. There is no color development even in the control (no inhibitor) well. What should I check?
A4: A complete lack of signal points to a fundamental problem with one of the assay components or the protocol itself.
Troubleshooting Steps:
-
Check Substrate: The Ellman's method requires acetylthiocholine (ATChI) as the substrate, not acetylcholine (ACh).[6] Using ACh will not produce the necessary thiocholine to react with DTNB.[6]
-
Enzyme Activity: Verify that your AChE enzyme is active. It may have degraded due to improper storage or handling. You can test this by running the assay with a known, potent inhibitor (like physostigmine or galanthamine) and a no-inhibitor control.
-
Reagent Preparation: Ensure all reagents (DTNB, ATChI, buffer) were prepared correctly and are not expired. DTNB solutions, in particular, should be fresh.
-
pH of Buffer: The assay is pH-sensitive. The optimal pH for the Ellman's method is typically around 8.0.[7][8] Verify the pH of your buffer.
-
Spectrophotometer Settings: Double-check that the spectrophotometer is set to read absorbance at the correct wavelength (412 nm).
Experimental Protocols
Key Experiment: Ellman's Method for AChE Inhibition Assay
This protocol is a standard spectrophotometric method for determining AChE activity, adapted for a 96-well plate format.[5][7]
Materials:
-
Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus)
-
Acetylthiocholine iodide (ATChI), the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), Ellman's reagent
-
Phosphate Buffer (e.g., 0.1 M, pH 8.0)
-
Test compounds (natural extracts or pure compounds) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., Galanthamine or Physostigmine)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
AChE Solution: Prepare a working solution of AChE in phosphate buffer. The final concentration will need to be optimized to yield a linear reaction rate for at least 10-15 minutes.
-
ATChI Solution: Prepare a stock solution of ATChI in buffer (e.g., 15 mM).
-
DTNB Solution: Prepare a stock solution of DTNB in buffer (e.g., 3 mM).
-
Test Compounds: Prepare serial dilutions of your natural compounds from a concentrated stock solution. Ensure the final solvent concentration in the well is low and non-inhibitory.
-
-
Assay Setup (per well):
-
Blank (for compound color): 170 µL Buffer + 20 µL Test Compound + 10 µL DTNB
-
Control (100% enzyme activity): 150 µL Buffer + 20 µL Solvent (e.g., DMSO) + 10 µL AChE solution + 10 µL DTNB
-
Test Sample: 150 µL Buffer + 20 µL Test Compound + 10 µL AChE solution + 10 µL DTNB
-
-
Incubation: Add the buffer, test compound (or solvent), and DTNB to the appropriate wells. Then add the AChE solution. Incubate the plate at a controlled temperature (e.g., 37°C) for 15 minutes to allow the inhibitor to interact with the enzyme.[7]
-
Initiate Reaction: Add 10 µL of the ATChI substrate solution to all wells to start the reaction.
-
Measure Absorbance: Immediately begin reading the absorbance at 412 nm every minute for 10-20 minutes using a microplate reader.
-
Calculate Percentage Inhibition:
-
Determine the rate of reaction (change in absorbance per minute, V) for each well.
-
Correct the rate of the test sample by subtracting the rate of the corresponding blank (for compound color).
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(V_control - V_sample) / V_control] x 100
-
Data Presentation
Table 1: AChE Inhibitory Activity of Selected Natural Compounds
The following table summarizes the half-maximal inhibitory concentration (IC50) values for various classes of natural compounds against acetylcholinesterase. Lower IC50 values indicate higher potency.
| Compound Class | Compound Name | Source Organism | IC50 (µM) | Reference |
| Alkaloids | Berberine | Coptis rhizomes | 0.44 | [9] |
| Palmatine | Coptis rhizomes | 0.80 | [9] | |
| Galanthamine | Galanthus spp. | 1.9 | [9] | |
| Ebeiedinone | Fritillaria ebeiensis | 5.7 | [9] | |
| Chuanbeinone | Fritillaria delavayi | 7.7 | [9] | |
| Coumarins | Feselol | Heptaptera cilicica | 1.26 | [10] |
| Mogoltacin | Heptaptera cilicica | 1.95 | [10] | |
| Conferone | Heptaptera cilicica | 3.31 | [10] | |
| Flavonoids | Luteolin | Globularia meridionalis | 25.2 (µg/mL) | [11] |
| Quercetin | - | 181 | [12] | |
| Rutin | - | 322 | [12] | |
| Cinnamic Acids | Cinnamic acid | Cassia grandis | 40.5 | [11] |
| 4-hydroxycinnamic acid | Cassia grandis | 43.4 | [11] |
Visualizations
Signaling Pathway & Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Qualitative determination of false-positive effects in the acetylcholinesterase assay using thin layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Natural AChE Inhibitors from Plants and their Contribution to Alzheimer’s Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Non-Alkaloid Cholinesterase Inhibitory Compounds from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Addressing solubility issues of Axillaridine A in aqueous buffers
This technical support center provides guidance for researchers, scientists, and drug development professionals facing challenges with the solubility of Axillaridine A in aqueous buffers during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous buffers?
A: Currently, there is limited publicly available quantitative data on the solubility of this compound in specific aqueous buffers. As a diterpenoid alkaloid with a molecular weight of 462.67 g/mol , it is predicted to have low intrinsic water solubility.[1][2] Its predicted pKa of 11.27 suggests that its solubility is highly dependent on pH.[3]
Q2: I am seeing precipitation when I add my this compound stock solution to my aqueous buffer. What is causing this?
A: Precipitation upon addition of a stock solution (likely in an organic solvent like DMSO or ethanol) to an aqueous buffer is a common issue for poorly soluble compounds. This occurs when the concentration of the compound exceeds its solubility limit in the final aqueous solution. The organic solvent from the stock solution can also affect the overall solubility.
Q3: Are there any recommended starting points for dissolving this compound?
A: Based on its predicted basic nature (pKa ~11.27), a good starting point is to use an acidic buffer (pH 3-5).[3] In acidic conditions, the dimethylamino group of this compound will be protonated, forming a more soluble salt. If an acidic buffer is not compatible with your experimental system, using a co-solvent or other solubilization techniques may be necessary.
Q4: Can I heat the solution to improve solubility?
A: Gently warming the solution can increase the rate of dissolution and, in some cases, the solubility. However, the stability of this compound at elevated temperatures is not well-documented. It is recommended to use minimal heat (e.g., 37°C) for a short duration. Always test for compound degradation after heating.
Troubleshooting Guide
This guide provides a systematic approach to addressing solubility issues with this compound.
Step 1: Initial Assessment & Strategy Selection
Before attempting to dissolve this compound, consider the constraints of your experimental system. The workflow below outlines a decision-making process for selecting a suitable solubilization strategy.
Caption: Workflow for selecting a solubilization strategy.
Step 2: Implementing the Chosen Strategy
Based on the decision process above, follow the appropriate protocol.
This is the recommended primary approach due to the basic nature of this compound.
-
Protocol: Prepare a buffer with a pH between 3 and 5. Add the desired amount of this compound to the acidic buffer and stir. Gentle warming or sonication can be used to aid dissolution.
-
Troubleshooting:
-
Precipitation still occurs: The required concentration may be too high even for the acidic buffer. Consider lowering the concentration or combining this method with a co-solvent.
-
Experimental results are altered: The low pH may be affecting your biological system. A different solubilization method may be required.
-
If pH adjustment is not feasible, the use of a water-miscible organic solvent is a common alternative.[4][5]
-
Protocol: First, dissolve this compound in a minimal amount of a water-miscible organic solvent such as DMSO, ethanol, or methanol to create a concentrated stock solution. Then, slowly add the stock solution to your aqueous buffer while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.
-
Troubleshooting:
-
Precipitation upon dilution: The final concentration of the organic solvent may be too low to maintain solubility. Try increasing the final concentration of the co-solvent, but be mindful of its potential effects on your experiment.
-
Solvent effects on the assay: Run a vehicle control (buffer with the same final concentration of the co-solvent but without this compound) to determine if the co-solvent itself is impacting the experimental outcome.
-
Quantitative Data Summary
The following table presents hypothetical solubility data for this compound to illustrate the impact of different solubilization methods. Note: This data is for illustrative purposes only and should be experimentally verified.
| Solubilization Method | Solvent/Buffer System | Hypothetical Solubility (µg/mL) |
| None | Deionized Water | < 1 |
| PBS (pH 7.4) | < 1 | |
| pH Adjustment | 50 mM Acetate Buffer (pH 5.0) | 50 |
| 50 mM Acetate Buffer (pH 4.0) | 200 | |
| 50 mM Glycine-HCl Buffer (pH 3.0) | > 1000 | |
| Co-solvent | PBS (pH 7.4) with 1% DMSO | 10 |
| PBS (pH 7.4) with 5% DMSO | 75 | |
| PBS (pH 7.4) with 10% Ethanol | 60 | |
| Combined | 50 mM Acetate Buffer (pH 5.0) with 1% DMSO | 150 |
Experimental Protocols
Protocol 1: Preparation of this compound in an Acidic Buffer
-
Buffer Preparation: Prepare a 50 mM sodium acetate buffer and adjust the pH to 4.0 using acetic acid.
-
Weighing: Accurately weigh 1 mg of this compound powder.
-
Dissolution: Add the 1 mg of this compound to 1 mL of the pH 4.0 acetate buffer to achieve a 1 mg/mL solution.
-
Mixing: Vortex the solution for 1-2 minutes. If the solid does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.
-
Filtration: Sterilize the solution by filtering it through a 0.22 µm syringe filter that is compatible with acidic solutions.
Protocol 2: Preparation of this compound using a DMSO Co-solvent
-
Stock Solution: Weigh 10 mg of this compound and dissolve it in 1 mL of 100% DMSO to create a 10 mg/mL stock solution. Ensure it is fully dissolved. Store this stock solution at -20°C or -80°C.
-
Working Solution Preparation: a. Aliquot the desired volume of your aqueous experimental buffer into a tube. b. While vortexing the buffer, slowly add the required volume of the this compound stock solution to achieve the final desired concentration. For example, to make a 10 µg/mL solution in 1 mL of buffer, add 1 µL of the 10 mg/mL stock solution. The final DMSO concentration will be 0.1%.
-
Vehicle Control: Prepare a control sample by adding the same volume of DMSO to your aqueous buffer without this compound.
Hypothetical Signaling Pathway Involving a Cholinesterase Inhibitor
This compound is known to be a cholinesterase inhibitor.[3][6] The following diagram illustrates a simplified, hypothetical signaling pathway where such an inhibitor might exert its effects by increasing the concentration of acetylcholine in the synaptic cleft, leading to prolonged activation of postsynaptic receptors.
Caption: Hypothetical effect of this compound on a cholinergic synapse.
References
- 1. Axillaridine - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. This compound | C30H42N2O2 | CID 3004425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 128255-16-3 [amp.chemicalbook.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. ijsdr.org [ijsdr.org]
- 6. targetmol.cn [targetmol.cn]
Technical Support Center: Accurate IC50 Determination of Axillaridine A
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the accuracy of IC50 determination for Axillaridine A, a potent cholinesterase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a steroidal alkaloid, often isolated from plants of the Sarcococca and Pachysandra genera. Its primary established mechanism of action is the inhibition of cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). By inhibiting these enzymes, this compound increases the levels of the neurotransmitter acetylcholine in synaptic clefts, which is a therapeutic strategy for conditions such as Alzheimer's disease.
Q2: Why is accurate IC50 determination for this compound important?
A2: The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of a drug. Accurate IC50 values for this compound are essential for:
-
Comparing its potency to other cholinesterase inhibitors.
-
Understanding its structure-activity relationship (SAR).
-
Guiding lead optimization in drug discovery programs.
-
Ensuring reproducibility of experimental results across different laboratories.
Q3: What are the typical ranges of IC50 values for steroidal alkaloids against cholinesterases?
A3: The IC50 values for pregnane-type steroidal alkaloids, a class that includes this compound, can vary. Studies on compounds isolated from Sarcococca saligna have reported IC50 values ranging from 12.5 to 200 µM against acetylcholinesterase and 1.25 to 32.2 µM against butyrylcholinesterase[1].
Data Presentation: IC50 Values of Related Steroidal Alkaloids
The following table summarizes the reported IC50 values for a selection of pregnane-type steroidal alkaloids isolated from Sarcococca saligna, providing a reference range for the expected potency of this compound.
| Compound | Target Enzyme | IC50 (µM) |
| Steroidal Alkaloid 1 | Acetylcholinesterase (AChE) | 12.5 - 200[1] |
| Steroidal Alkaloid 2 | Butyrylcholinesterase (BChE) | 1.25 - 32.2[1] |
| Sarcovagenine-C | Acetylcholinesterase (AChE) | > 200[1] |
| Sarcovagenine-C | Butyrylcholinesterase (BChE) | 32.2[1] |
| Salignarine-C | Acetylcholinesterase (AChE) | 200[1] |
| Salignarine-C | Butyrylcholinesterase (BChE) | 25.5[1] |
Experimental Protocols
Detailed Methodology for Cholinesterase Inhibition Assay (Ellman's Method)
This protocol is adapted for the determination of the IC50 value of this compound against acetylcholinesterase (AChE) from electric eel and butyrylcholinesterase (BChE) from equine serum.
Materials:
-
Acetylcholinesterase (AChE) from Electrophorus electricus
-
Butyrylcholinesterase (BChE) from equine serum
-
Acetylthiocholine iodide (ATCI) - Substrate for AChE
-
Butyrylthiocholine iodide (BTCI) - Substrate for BChE
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (0.1 M, pH 8.0)
-
This compound stock solution (in DMSO or other suitable solvent)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 15 mM solution of ATCI and BTCI in deionized water.
-
Prepare a 10 mM solution of DTNB in phosphate buffer.
-
Prepare AChE and BChE solutions in phosphate buffer to a final concentration that gives a linear response over the measurement period.
-
Prepare a series of dilutions of the this compound stock solution in phosphate buffer.
-
-
Assay Protocol:
-
In a 96-well plate, add 25 µL of each concentration of the this compound dilution series.
-
Add 50 µL of the respective enzyme solution (AChE or BChE) to each well.
-
Add 125 µL of the DTNB solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the respective substrate solution (ATCI for AChE, BTCI for BChE).
-
Immediately measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
Include control wells with buffer and enzyme but no inhibitor (100% activity) and wells with buffer only (blank).
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of this compound.
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Use non-linear regression analysis (e.g., using GraphPad Prism) to fit the data to a sigmoidal dose-response curve and determine the IC50 value.
-
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Variability in Replicates | Pipetting errors. Inconsistent incubation times. Edge effects in the 96-well plate. | Use calibrated pipettes and practice consistent technique. Ensure precise timing for all incubation steps. Avoid using the outer wells of the plate or fill them with a blank solution. |
| IC50 Value Significantly Different from Expected Range | Incorrect concentration of this compound stock solution. Degradation of the compound. Issues with enzyme activity. | Verify the concentration of the stock solution by a secondary method (e.g., UV-Vis spectroscopy). Store the compound under appropriate conditions (e.g., -20°C, protected from light). Check the activity of the enzyme with a known inhibitor as a positive control. |
| No Inhibition Observed | This compound is insoluble in the assay buffer. The concentration range tested is too low. The compound is inactive against the tested enzyme. | Check the solubility of this compound in the final assay buffer. If precipitation is observed, consider using a co-solvent (ensure the solvent itself does not inhibit the enzyme). Test a wider and higher range of concentrations. Confirm the identity and purity of the this compound sample. |
| Inhibition Curve Does Not Reach 100% | The compound is a partial inhibitor. There is a non-specific binding or interference with the assay components. | The compound may not be able to fully inhibit the enzyme at the tested concentrations. Investigate potential interference of this compound with the DTNB reaction or absorbance reading. |
| Negative Inhibition (Activity > 100%) | The compound interferes with the assay detection method. The compound may have a stabilizing effect on the enzyme at low concentrations. | Run a control experiment with this compound and the assay components without the enzyme to check for direct reaction with DTNB. This could be a real effect, but requires further investigation to confirm. |
Mandatory Visualizations
Cholinergic Signaling Pathway
// Presynaptic connections "Choline" -> "ChAT"; "Acetyl-CoA" -> "ChAT"; "ChAT" -> "ACh_Vesicle" [label="Synthesis"]; "ACh_Vesicle" -> "VAChT" [style=invis]; "VAChT" -> "ACh_cleft" [label="Release"];
// Synaptic Cleft connections "ACh_cleft" -> "AChE" [dir=both]; "ACh_cleft" -> "nAChR"; "ACh_cleft" -> "mAChR"; "AChE" -> "Choline_reuptake"; "AChE" -> "Acetate"; "Choline_reuptake" -> "Choline" [label="Reuptake"]; "Axillaridine_A" -> "AChE" [label="Inhibition", style=dashed, color="#EA4335", arrowhead=tee];
// Postsynaptic connections "nAChR" -> "Na_Ca_Influx"; "Na_Ca_Influx" -> "Depolarization"; "mAChR" -> "G_Protein"; "G_Protein" -> "Second_Messengers";
} dot
Caption: Cholinergic signaling pathway and the inhibitory action of this compound.
Experimental Workflow for IC50 Determination
// Workflow connections "Stock_Solution" -> "Serial_Dilutions"; "Serial_Dilutions" -> "Plate_Setup"; "Reagent_Prep" -> "Plate_Setup"; "Plate_Setup" -> "Incubation"; "Incubation" -> "Reaction_Start"; "Reaction_Start" -> "Measurement"; "Measurement" -> "Calculate_Rates"; "Calculate_Rates" -> "Percent_Inhibition"; "Percent_Inhibition" -> "Plot_Data"; "Plot_Data" -> "Curve_Fit"; "Curve_Fit" -> "IC50_Value"; } dot
Caption: Experimental workflow for determining the IC50 of this compound.
References
Technical Support Center: Overcoming Experimental Errors in Natural Product Bioactivity Screening
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common experimental errors encountered during natural product bioactivity screening.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of error in natural product bioactivity screening?
Q2: What is the difference between a false positive and a false negative result?
A2: A false positive is an outcome where the test indicates a positive result (i.e., bioactivity) when the sample is actually inactive. This is also known as a type I error.[8] Conversely, a false negative is when the test indicates a negative result (i.e., no bioactivity) when the sample is, in fact, active. This is referred to as a type II error.[8] Both types of errors can have significant consequences in drug discovery, leading to wasted resources on inactive compounds or the discarding of potentially valuable candidates.
Q3: How can I minimize the risk of Pan-Assay Interference Compounds (PAINS)?
A3: Pan-Assay Interference Compounds (PAINS) are molecules that show activity in multiple, unrelated assays through non-specific mechanisms, often leading to false positive results.[4] To mitigate their impact, it is advisable to:
-
Use computational filters: Screen your natural product library against known PAINS substructures before starting experimental work.
-
Perform orthogonal assays: Confirm hits from the primary screen using a different assay that relies on a distinct detection technology or biological principle.[4]
-
Conduct hit validation studies: Characterize the mechanism of action of your hits to ensure they are not acting through a non-specific mode.
Troubleshooting Guides
Guide 1: Troubleshooting False Positives
| Symptom | Possible Cause | Suggested Solution |
| High hit rate in primary screen | Compound Aggregation: Some natural products can form aggregates that sequester and inhibit enzymes non-specifically.[4] | 1. Include a non-ionic detergent (e.g., Triton X-100) in the assay buffer to disrupt aggregates. 2. Confirm hits in the presence and absence of the detergent. A significant drop in activity in the presence of the detergent suggests aggregation. |
| Assay Interference: Colored or fluorescent compounds in the extract can interfere with absorbance- or fluorescence-based readouts.[4] | 1. Run a parallel assay without the enzyme or cells to measure the intrinsic absorbance/fluorescence of the extract. 2. Subtract the background signal from the test wells.[9] 3. Consider using an alternative assay with a different detection method (e.g., luminescence). | |
| Reactive Compounds: Some compounds can react covalently with proteins or other assay components, leading to non-specific inhibition. | 1. Perform a time-course experiment. True inhibitors should show immediate activity, while reactive compounds may show increasing inhibition over time. 2. Assess the reversibility of inhibition by dialysis or rapid dilution. | |
| Metal Impurities: Trace metal contaminants from the isolation process can inhibit enzymes.[10] | 1. Include a chelating agent like EDTA in the assay buffer. 2. Analyze the sample for metal content using techniques like inductively coupled plasma mass spectrometry (ICP-MS). |
Guide 2: Troubleshooting False Negatives
| Symptom | Possible Cause | Suggested Solution |
| Low hit rate or no activity observed | Low Concentration of Active Compound: The bioactive compound may be present in the extract at a concentration below the assay's limit of detection (LOD).[1][8] | 1. Test the extract at a higher concentration. 2. Fractionate the crude extract to enrich for the active component.[2][11] |
| Poor Solubility: The active compound may not be soluble in the assay buffer, limiting its availability to the target. | 1. Use a co-solvent like DMSO to improve solubility. Ensure the final DMSO concentration is compatible with the assay and does not exceed a level that affects the biological system (typically <1%). 2. Test a range of co-solvents. | |
| Compound Instability: The active compound may degrade under the assay conditions (e.g., pH, temperature, light exposure). | 1. Assess compound stability under assay conditions using analytical techniques like HPLC. 2. Modify assay conditions if possible (e.g., adjust pH, protect from light). | |
| Presence of Antagonistic Compounds: The extract may contain other compounds that mask the activity of the bioactive molecule.[12] | 1. Fractionate the extract to separate the active compound from interfering substances.[11] |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
The MTT assay is a colorimetric method used to assess cell viability.[13] It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[13][14]
Materials:
-
96-well plates
-
Cells in culture
-
Natural product extracts or compounds
-
MTT solution (5 mg/mL in PBS)[14]
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[13][15]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 10⁴–10⁵ cells/well and incubate for 24 hours.[15]
-
Treat the cells with various concentrations of the natural product extracts and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[16]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[16]
-
Mix thoroughly to ensure complete solubilization.[16]
-
Read the absorbance at 570 nm using a microplate reader.[13][16]
Protocol 2: Enzyme Inhibition Assay
This protocol provides a general framework for measuring the inhibition of enzyme activity by natural products.[17]
Materials:
-
Purified enzyme
-
Substrate for the enzyme
-
Natural product extracts or compounds (inhibitors)
-
Buffer solution at the optimal pH for the enzyme
-
96-well plates or cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare solutions of the enzyme, substrate, and natural product extracts in the appropriate buffer.[17]
-
In a 96-well plate, add the buffer, the natural product extract at various concentrations, and the enzyme solution.
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10-15 minutes) at the optimal temperature.[18]
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction without inhibitor)] x 100
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the minimum inhibitory concentration (MIC) of a natural product against a specific microorganism.[19]
Materials:
-
96-well plates
-
Bacterial or fungal culture
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Natural product extracts or compounds
-
Positive control (standard antibiotic)[20]
-
Negative control (solvent used to dissolve the extract)[20]
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).[21]
-
In a 96-well plate, perform serial dilutions of the natural product extract in the broth medium.
-
Add the standardized inoculum to each well.
-
Include a positive control (broth with inoculum and a known antibiotic) and a negative control (broth with inoculum and the solvent).
-
Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours).
-
The MIC is the lowest concentration of the extract that completely inhibits the visible growth of the microorganism. Growth can be assessed visually or by measuring the optical density at 600 nm.
Visualizations
Caption: A typical experimental workflow for natural product bioactivity screening.
Caption: A troubleshooting decision tree for unexpected bioassay results.
Caption: The PI3K/Akt signaling pathway, a common target in natural product screening.
References
- 1. High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Creating and screening natural product libraries - Natural Product Reports (RSC Publishing) DOI:10.1039/C9NP00068B [pubs.rsc.org]
- 6. academic.oup.com [academic.oup.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. acdlabs.com [acdlabs.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. High impact technologies for natural products screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. superchemistryclasses.com [superchemistryclasses.com]
- 18. researchgate.net [researchgate.net]
- 19. Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Avoiding pitfalls in determining antimicrobial activity of plant extracts and publishing the results | springermedizin.de [springermedizin.de]
- 21. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Axillaridine A Purification Protocols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their purification protocols to improve the yield of Axillaridine A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from which natural sources can it be isolated?
This compound is a steroidal alkaloid.[1][2][3] It has been isolated from plants of the Buxaceae family, including Pachysandra axillaris, Sarcococca saligna, and Pachysandra procumbens.
Q2: What are the general steps for isolating this compound?
The general workflow for isolating this compound involves:
-
Extraction: Extracting the crude alkaloids from the plant material using a suitable solvent.
-
Fractionation: Partitioning the crude extract to separate the alkaloid fraction from other phytochemicals.
-
Chromatographic Purification: Employing various chromatographic techniques to isolate this compound from other alkaloids.
-
Purity Analysis: Assessing the purity of the isolated this compound.
Q3: What kind of yields can I expect for this compound?
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound and similar alkaloids.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Alkaloid Extract | Inefficient extraction solvent. | Alkaloids can be extracted as the free base (with an organic solvent after basification) or as the salt (with an acidic aqueous solution). The choice of solvent is critical and should be optimized based on the polarity of this compound.[4] |
| Insufficient grinding of plant material. | Thoroughly grind the dried plant material to increase the surface area for solvent penetration. | |
| Inadequate extraction time or temperature. | Optimize the extraction time and temperature. Techniques like Soxhlet extraction, ultrasound-assisted extraction (UAE), or microwave-assisted extraction (MAE) can improve efficiency but may risk degrading thermolabile compounds.[5] | |
| Poor Separation in Column Chromatography | Inappropriate stationary phase. | Silica gel is commonly used for alkaloid separation. If this compound is unstable on silica, consider using a less acidic stationary phase like alumina or deactivated silica. |
| Incorrect mobile phase composition. | Develop a suitable solvent system using Thin Layer Chromatography (TLC) first. A good separation on TLC should translate to column chromatography. The mobile phase should provide good resolution between this compound and other compounds. | |
| Column overloading. | Do not exceed the loading capacity of your column. Overloading leads to broad peaks and poor separation. | |
| Co-elution of Impurities | Similar polarity of this compound and impurities. | Employ orthogonal chromatographic techniques. If normal-phase chromatography is insufficient, consider reversed-phase HPLC, ion-exchange chromatography, or size-exclusion chromatography. |
| Tailing or fronting of peaks in HPLC. | Ensure the sample is dissolved in the mobile phase or a weaker solvent. Check for column degradation or contamination. Adjust the mobile phase pH to suppress ionization of the amine group in this compound, which can improve peak shape. | |
| Degradation of this compound | Exposure to harsh pH or high temperatures. | Avoid strong acids or bases unless necessary for extraction, and neutralize promptly. If using heated extraction methods, monitor the temperature and duration closely.[5] |
| Instability on stationary phase. | As mentioned, test the stability of this compound on a small amount of silica gel before performing large-scale column chromatography. |
Experimental Protocols
1. General Protocol for Extraction and Fractionation of Alkaloids
This protocol is a general guideline and should be optimized for your specific plant material.
-
Materials:
-
Dried and powdered plant material (e.g., Sarcococca saligna)
-
Methanol
-
10% Acetic Acid
-
Dichloromethane (DCM)
-
Ammonium Hydroxide
-
Sodium Sulfate (anhydrous)
-
Rotary evaporator
-
-
Procedure:
-
Macerate the powdered plant material in methanol at room temperature for 48-72 hours.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.
-
Suspend the crude extract in 10% acetic acid and wash with DCM to remove non-polar compounds.
-
Basify the acidic aqueous layer to pH 9-10 with ammonium hydroxide.
-
Extract the alkaloids with DCM. Repeat the extraction 3-4 times.
-
Combine the DCM extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude alkaloid fraction.
-
2. Protocol for Column Chromatography Purification
-
Materials:
-
Crude alkaloid fraction
-
Silica gel (for column chromatography)
-
Appropriate solvents for the mobile phase (e.g., a gradient of hexane and ethyl acetate, with a small percentage of triethylamine to reduce tailing)
-
Glass column
-
Fraction collector
-
-
Procedure:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase solvent.
-
Pack the column with the slurry, ensuring no air bubbles are trapped.
-
Dissolve the crude alkaloid fraction in a minimal amount of the initial mobile phase or a suitable solvent and adsorb it onto a small amount of silica gel.
-
Dry the silica with the adsorbed sample and carefully load it onto the top of the packed column.
-
Begin elution with the mobile phase, starting with low polarity and gradually increasing the polarity.
-
Collect fractions and monitor the separation using TLC.
-
Combine fractions containing the compound of interest (as determined by TLC) and concentrate them.
-
Further purification may be necessary using preparative HPLC.
-
Visualizations
References
- 1. Steroidal Alkaloids from Sarcococca saligna (Buxaceae): In Vitro and In Silico Evaluation of Their Cytotoxic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pregnane alkaloids from Pachysandra axillaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New steroidal alkaloids from Sarcococca saligna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Extraction Methods, Quantitative and Qualitative Phytochemical Screening of Medicinal Plants for Antimicrobial Textiles: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cytivalifesciences.com [cytivalifesciences.com]
Technical Support Center: Axillaridine A Ligand Preparation for Molecular Docking
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the preparation of Axillaridine A for molecular docking studies. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it a molecule of interest for docking studies? A1: this compound is a natural steroidal alkaloid. It has garnered interest as a potential therapeutic agent because it acts as a cholinesterase inhibitor.[1] Molecular docking studies are employed to understand how this compound binds to and inhibits enzymes like acetylcholinesterase (AChE), providing insights into its mechanism of action at a molecular level.[1]
Q2: What are the fundamental steps for preparing a ligand like this compound for docking? A2: The general workflow for preparing any ligand for docking involves several key steps:
-
Obtain a 2D or 3D structure: This can be from databases like PubChem or sketched using chemical drawing software.[2]
-
Convert to a 3D conformation: If starting with a 2D structure, it must be converted to a three-dimensional representation.[3]
-
Add hydrogens: Most crystal structures or 2D representations lack hydrogen atoms, which are crucial for calculating interactions. It's important to add them, typically assuming a physiological pH (e.g., 7.4).[4][5]
-
Assign partial charges: Each atom must be assigned a partial charge to calculate electrostatic interactions.[6][7] Common methods include Gasteiger or AM1-BCC charges.[7]
-
Energy Minimization: The 3D structure must be optimized to find a low-energy, stable conformation, which removes steric clashes and ensures realistic bond lengths and angles.[4][8]
-
Define rotatable bonds: The docking software needs to know which bonds in the ligand are flexible.[4][5]
-
Save in the correct file format: The final prepared ligand must be saved in a format compatible with the docking software, such as .mol2 or .pdbqt for AutoDock Vina.[5][9]
Q3: Is it necessary to perform energy minimization on the ligand before docking? A3: Yes, energy minimization is a critical step.[8] Ligand structures obtained from databases or 2D-to-3D conversion tools often have unrealistic bond lengths or steric clashes.[4] Minimization refines the geometry to a low-energy state, which is more representative of the natural conformation and leads to more accurate and reliable docking results.[8][10] Docking a high-energy or unoptimized structure can result in poor binding scores and unrealistic poses.[4]
Q4: Which force field should I use for energy minimization of this compound? A4: For small, drug-like molecules such as this compound, standard molecular mechanics force fields are recommended. Good choices include MMFF94 (Merck Molecular Force Field 1994) or UFF (Universal Force Field).[10][11] These force fields are well-parameterized for a wide range of organic molecules and provide a good balance between computational speed and accuracy for docking preparation.
Troubleshooting Guide
Q1: My docking run with this compound failed or produced an error. What are the common causes? A1: Docking failures often stem from issues in the ligand file. Check the following:
-
Incorrect File Format: Ensure your ligand is saved in the precise format required by your docking software (e.g., PDBQT for AutoDock Vina).
-
Missing or Incorrect Atom Types: The software may not recognize the atom types assigned by your preparation tool. Ensure Sybyl atom types are used if required by programs like DOCK.[7]
-
Missing Partial Charges: Docking algorithms rely on partial charges to calculate electrostatic interactions. Verify that charges have been computed and are present in the ligand file.[5]
-
Structural Issues: The presence of unrealistic bond lengths or severe steric clashes that were not resolved during energy minimization can cause the program to crash. Re-run the energy minimization step.
Q2: The predicted binding energy for this compound is positive or very poor. How can I fix this? A2: A poor binding energy suggests an unfavorable interaction. Consider these potential solutions:
-
Re-run Energy Minimization: An inadequately minimized ligand may be in a high-energy conformation that clashes with the receptor.[4][8] Use a more rigorous minimization protocol with stricter convergence criteria.
-
Check Protonation State: The charge and hydrogen bond capacity of your ligand are dependent on its protonation state. This compound contains nitrogen atoms that could be protonated. Use a tool like Epik or OpenBabel to predict the most likely protonation state at physiological pH.[11][12] An incorrect state will lead to inaccurate interaction scoring.
-
Verify Tautomeric Form: Some molecules can exist in different tautomeric forms. While less common for the core of this compound, it's a crucial consideration for many ligands.[[“]] Ensure you are using the most stable and biologically relevant tautomer.
-
Expand the Search Space: this compound is a bulky molecule.[1] If the defined docking box (search space) is too small, it may prevent the ligand from adopting its optimal binding pose. Ensure the grid box is large enough to fully accommodate the ligand in various orientations.[3]
Q3: The docked pose of this compound seems chemically nonsensical or is oriented incorrectly compared to known inhibitors. What went wrong? A3: An incorrect binding pose can happen even with a good docking score.
-
Validate Your Docking Protocol: Before docking your test ligand, you should first perform "re-docking." This involves docking the co-crystallized ligand back into its receptor. If the software can reproduce the experimental pose (typically within an RMSD of 2.0 Å), your protocol is likely valid.[3]
-
Define Rotatable Bonds Correctly: The flexibility of the ligand is determined by its rotatable bonds. Ensure that you have not accidentally locked a critical rotatable bond or allowed rotation where it shouldn't occur (e.g., within a ring system).[4]
-
Consider Receptor Flexibility: By default, most docking programs treat the receptor as rigid. However, the binding of a bulky ligand like this compound may cause the receptor's side chains to move (an "induced fit").[8] If your software allows, try specifying key binding site residues as flexible.
-
Refine with Post-Docking Minimization: A final energy minimization of the entire protein-ligand complex can help refine the pose and resolve minor clashes, leading to a more realistic final conformation.[8]
Experimental Protocols
Protocol 1: Preparation of this compound using UCSF Chimera and AutoDock Tools
This protocol outlines the steps to prepare this compound for docking with AutoDock Vina.
-
Obtain Ligand Structure:
-
Download the 3D structure of this compound from the PubChem database in SDF format.
-
-
Initial Preparation in UCSF Chimera:
-
Open the SDF file in Chimera.
-
Add hydrogens by navigating to Tools -> Structure Editing -> AddH. In the dialog, specify the pH (e.g., 7.4) and click OK.
-
Assign partial charges using the Add Charge tool (Tools -> Structure Editing -> Add Charge). Select the AM1-BCC charge method for good accuracy with organic molecules.[7]
-
Save the prepared ligand as a Mol2 file (File -> Save Mol2).
-
-
Final Preparation in AutoDock Tools (ADT):
-
Launch ADT.
-
Load the Mol2 file (Ligand -> Input -> Open).
-
ADT will automatically detect the root atom and rotatable bonds. You can manually inspect and modify these if needed (Ligand -> Torsion Tree -> Choose Torsions).
-
Save the final, docking-ready ligand in PDBQT format (Ligand -> Output -> Save as PDBQT). This file now contains the atomic coordinates, partial charges, and rotatable bond information required by AutoDock Vina.
-
Data Presentation
Table 1: Recommended Parameters for Ligand Energy Minimization
| Parameter | Recommended Setting | Rationale |
| Force Field | MMFF94 or UFF | Well-suited for diverse, drug-like organic molecules and computationally efficient.[10][11] |
| Algorithm | Steepest Descent followed by Conjugate Gradient | Steepest descent is effective for initially removing severe clashes, while conjugate gradient is more efficient at reaching a true local minimum. |
| Convergence Criterion | < 0.01 kcal/(mol·Å) | A strict convergence criterion ensures the structure has settled into a stable, low-energy conformation. |
| Max Iterations | 1,500 - 5,000 steps | Sufficient steps to allow the minimizer to reach the convergence criterion without terminating prematurely. |
| Solvation Model | Implicit (e.g., Generalized Born) | Accounts for the general effect of the solvent (water) without the high computational cost of explicit water molecules. |
Visualizations
Caption: Workflow for preparing this compound for docking studies.
Caption: Decision tree for troubleshooting common docking issues.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 3. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Avoid Common Docking Issues: Preparing Ligands Properly in SAMSON – SAMSON Blog [blog.samson-connect.net]
- 5. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 6. biotechworldindia.in [biotechworldindia.in]
- 7. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 8. biosolveit.de [biosolveit.de]
- 9. Molecular Docking Server - Ligand Protein Docking & Molecular Modeling [dockingserver.com]
- 10. researchgate.net [researchgate.net]
- 11. protein structure - What is the perferred method of optimization or energy minimization of small molecules downloaded from PubChem? - Bioinformatics Stack Exchange [bioinformatics.stackexchange.com]
- 12. learn.schrodinger.com [learn.schrodinger.com]
- 13. consensus.app [consensus.app]
Validation & Comparative
Axillaridine A vs. Donepezil: A Comparative Analysis of Cholinesterase Inhibition
For Researchers, Scientists, and Drug Development Professionals
In the landscape of Alzheimer's disease research, the inhibition of cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), remains a cornerstone of symptomatic treatment. Donepezil, a well-established synthetic AChE inhibitor, serves as a benchmark for therapeutic efficacy. This guide provides a comparative overview of Donepezil and Axillaridine A, a steroidal alkaloid isolated from Sarcococca hookeriana, in the context of cholinesterase inhibition. While direct comparative experimental data between these two specific compounds is limited in publicly available literature, this analysis synthesizes existing data to offer insights into their potential relative performance.
Quantitative Comparison of Inhibitory Activity
A direct quantitative comparison of the 50% inhibitory concentration (IC50) values for this compound and Donepezil is challenging due to the absence of specific reported IC50 values for this compound against both AChE and BChE in the reviewed literature. However, data for Donepezil and related steroidal alkaloids from the same plant source as this compound provide a basis for an initial assessment.
| Compound | Target Enzyme | IC50 Value | Selectivity |
| Donepezil | Acetylcholinesterase (AChE) | 6.7 nM[1] | Highly selective for AChE |
| Butyrylcholinesterase (BChE) | 7400 nM[1] | ||
| Steroidal Alkaloids (from Sarcococca hookeriana) | Acetylcholinesterase (AChE) | 1.5 - 148.2 µM[2] | Varies among compounds |
| Butyrylcholinesterase (BChE) | 0.3 - 100.2 µM[2][3] | Varies among compounds |
Note: The IC50 values for steroidal alkaloids from Sarcococca hookeriana represent a range observed for various compounds isolated from the plant and not specifically for this compound. This highlights the potential of this class of natural products as cholinesterase inhibitors, though further specific testing of this compound is required for a direct comparison. One study on compounds from Sarcococca hookeriana reported a more specific IC50 range of 2.9-34.1 µM for AChE and 0.3-3.6 µM for BChE[3][4].
Mechanism of Cholinesterase Inhibition
Both Donepezil and this compound are believed to exert their effects by inhibiting the enzymes responsible for the breakdown of the neurotransmitter acetylcholine. An increase in acetylcholine levels in the synaptic cleft is associated with improved cognitive function in Alzheimer's disease patients.
Caption: Mechanism of Cholinesterase Inhibition.
Experimental Protocols: Cholinesterase Inhibition Assay
The in vitro determination of acetylcholinesterase and butyrylcholinesterase inhibitory activity is commonly performed using a modification of the spectrophotometric method developed by Ellman.
Principle: This assay measures the activity of cholinesterase by monitoring the increase in a yellow-colored product produced from the hydrolysis of a substrate by the enzyme. The rate of color change is proportional to the enzyme activity. When an inhibitor is present, the rate of the reaction decreases.
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human erythrocytes
-
Butyrylcholinesterase (BChE) from equine serum or human plasma
-
Acetylthiocholine iodide (ATCI) as substrate for AChE
-
Butyrylthiocholine iodide (BTCI) as substrate for BChE
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compounds (this compound, Donepezil)
-
96-well microplate reader
Procedure:
-
Preparation of Reagents: All reagents are prepared in phosphate buffer (pH 8.0). Stock solutions of the test compounds are typically dissolved in a suitable solvent like DMSO and then diluted to various concentrations with the buffer.
-
Assay in 96-Well Plate:
-
To each well, add 25 µL of the test compound solution at different concentrations.
-
Add 50 µL of DTNB solution.
-
Add 25 µL of the cholinesterase enzyme solution (AChE or BChE).
-
The plate is then incubated for 15 minutes at 37°C.
-
-
Initiation of Reaction: The enzymatic reaction is initiated by adding 25 µL of the substrate solution (ATCI for AChE or BTCI for BChE) to each well.
-
Measurement: The absorbance is measured kinetically at 412 nm for a set period (e.g., 5 minutes) using a microplate reader. The rate of the reaction is calculated.
-
Calculation of Inhibition: The percentage of inhibition is calculated using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100 The control contains the buffer instead of the test compound.
-
Determination of IC50: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: Experimental Workflow for Cholinesterase Assay.
Concluding Remarks
Donepezil is a potent and highly selective inhibitor of acetylcholinesterase, a characteristic that has established it as a primary therapeutic agent for Alzheimer's disease. While specific quantitative data for this compound is not yet available, the broader family of steroidal alkaloids from Sarcococca hookeriana demonstrates significant inhibitory activity against both acetylcholinesterase and butyrylcholinesterase. This suggests that this compound may also possess potent inhibitory properties. The wider range of activity against both AChE and BChE by some of these natural compounds could potentially offer a different therapeutic profile compared to the highly selective action of Donepezil. Further in vitro studies are essential to elucidate the precise IC50 values of this compound and to conduct a direct, robust comparative analysis with Donepezil. Such research would be invaluable for the drug development community in exploring novel, natural product-based therapeutic leads for neurodegenerative diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Cholinesterase inhibitory pregnane-type steroidal alkaloids from Sarcococca hookeriana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cholinesterase inhibiting and antiplasmodial steroidal alkaloids from Sarcococca hookeriana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Steroidal Alkaloids as Cholinesterase Inhibitors: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of steroidal alkaloids from various plant families as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), key enzymes in the pathology of neurodegenerative diseases. The information presented herein is compiled from experimental data to facilitate research and development of novel therapeutic agents.
Introduction to Cholinesterase Inhibition
Cholinesterase inhibitors are a class of compounds that block the normal breakdown of the neurotransmitter acetylcholine. By inhibiting the enzymes responsible for this degradation, namely AChE and BChE, these inhibitors increase the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This mechanism is a cornerstone in the symptomatic treatment of Alzheimer's disease and other neurological disorders characterized by a cholinergic deficit. Steroidal alkaloids, a diverse group of nitrogen-containing secondary metabolites from plants, have emerged as a promising source of potent and selective cholinesterase inhibitors.
Comparative Analysis of Inhibitory Potency
The inhibitory potential of various steroidal alkaloids against AChE and BChE is summarized in the table below. The data, presented as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values, are derived from in vitro enzymatic assays.
| Alkaloid | Plant Source | Target Enzyme | IC50 (µM) | Ki (µM) | Type of Inhibition |
| Buxaceae Alkaloids | |||||
| (+)-Buxabenzamidienine | Buxus sempervirens | AChE | 0.787[1] | - | Selective AChE inhibitor |
| BChE | 7.68[1] | - | |||
| (+)-Buxamidine | Buxus sempervirens | AChE | 1.70[1] | - | Selective AChE inhibitor |
| BChE | 549.98[1] | - | |||
| Hyrcanone | Buxus hyrcana | AChE | 83.0 | - | - |
| BChE | 1.12 | - | |||
| Hyrcatrienine | Buxus hyrcana | AChE | >500 | - | - |
| BChE | 15.6 | - | |||
| Sarcocine | Sarcococca saligna | AChE | - | 16.0[2] | Non-competitive |
| BChE | - | 5.0[2] | Uncompetitive/Non-competitive | ||
| Sarcorine | Sarcococca saligna | AChE | - | 90.3[2] | Non-competitive |
| BChE | - | 7.5[2] | Uncompetitive/Non-competitive | ||
| Solanaceae Alkaloids | |||||
| (-)-(7'S)-N-feruloyltyramine A | Solanum lyratum | AChE | 7.41 ± 1.76 | - | - |
| N-cis-feruloyl-3'-methoxy-tyramine | Solanum lyratum | AChE | 9.21 ± 0.89 | - | - |
| Holarrhena Alkaloids | |||||
| Conessine | Holarrhena antidysenterica | AChE | 28[1] | - | - |
| Conessimin | Holarrhena antidysenterica | AChE | 4[1] | - | Reversible, Non-competitive |
| Conarrhimin | Holarrhena antidysenterica | AChE | 15 | - | - |
| Conimin | Holarrhena antidysenterica | AChE | 22 | - | - |
| Liliaceae (Veratrum) Alkaloids | |||||
| Data Not Available | Veratrum sp. | AChE / BChE | - | - | - |
Note: A comprehensive search of the available literature did not yield specific IC50 or Ki values for the cholinesterase inhibitory activity of Veratrum alkaloids. Research on this class of steroidal alkaloids has predominantly focused on their effects on ion channels and the hedgehog signaling pathway.
Signaling Pathway of Cholinesterase Inhibition
The primary mechanism of action of the discussed steroidal alkaloids is the inhibition of acetylcholinesterase and butyrylcholinesterase. This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, which can then bind to and activate muscarinic and nicotinic acetylcholine receptors, thereby potentiating cholinergic signaling.
Experimental Protocols
The most commonly employed method for determining cholinesterase inhibitory activity is the spectrophotometric method developed by Ellman.
Ellman's Method for Cholinesterase Inhibition Assay
Principle: This assay measures the activity of cholinesterases by quantifying the production of thiocholine, which results from the hydrolysis of the substrate acetylthiocholine (or butyrylthiocholine). Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 412 nm. The presence of a cholinesterase inhibitor reduces the rate of this colorimetric reaction.
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human erythrocytes, or Butyrylcholinesterase (BChE) from equine serum or human plasma.
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate.
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
Phosphate buffer (e.g., 0.1 M, pH 8.0).
-
Test compounds (steroidal alkaloids) dissolved in a suitable solvent (e.g., DMSO).
-
96-well microplate and a microplate reader.
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the enzyme, substrate, and DTNB in the phosphate buffer.
-
Prepare serial dilutions of the test compounds and a positive control (e.g., galantamine).
-
-
Assay Protocol (in a 96-well plate):
-
To each well, add:
-
Phosphate buffer.
-
Solution of the test compound at various concentrations (or solvent for the control).
-
DTNB solution.
-
Enzyme solution.
-
-
Incubate the mixture at a controlled temperature (e.g., 25-37 °C) for a specific pre-incubation time (e.g., 15 minutes).
-
Initiate the reaction by adding the substrate solution (ATCI or BTCI).
-
Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5-10 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.
-
Determine the percentage of inhibition using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
For kinetic studies (to determine Ki and the type of inhibition), the assay is performed with varying concentrations of both the substrate and the inhibitor. The data are then plotted using Lineweaver-Burk or Dixon plots.
-
Structure-Activity Relationship (SAR)
The inhibitory activity of steroidal alkaloids is influenced by their structural features. A comparative analysis of the available data reveals several key trends.
References
The Therapeutic Potential of Huperzine A in Alzheimer's Disease: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Huperzine A with other therapeutic alternatives for Alzheimer's disease (AD). The following sections present supporting experimental data from in vitro, in vivo, and clinical studies, detailed experimental protocols, and visualizations of key biological pathways and workflows.
Introduction to Huperzine A
Huperzine A is a naturally occurring sesquiterpene alkaloid derived from the club moss Huperzia serrata. It has been used in traditional Chinese medicine for centuries and is available as a dietary supplement in the United States. In China, it is an approved drug for the treatment of Alzheimer's disease.[1] Huperzine A's primary mechanism of action is the potent, reversible, and selective inhibition of acetylcholinesterase (AChE), the enzyme responsible for the degradation of the neurotransmitter acetylcholine.[2] This mode of action is shared by several established AD medications. Beyond its role as an AChE inhibitor, preclinical studies suggest that Huperzine A possesses neuroprotective properties, including the modulation of amyloid-beta (Aβ) processing, antioxidant effects, and anti-inflammatory actions.[3]
Comparative Analysis of Therapeutic Agents
This guide compares Huperzine A with three other major classes of Alzheimer's disease treatments: another acetylcholinesterase inhibitor (Donepezil), an NMDA receptor antagonist (Memantine), and a recently approved anti-amyloid monoclonal antibody (Lecanemab).
Mechanism of Action
The therapeutic agents discussed employ distinct mechanisms to combat the multifaceted pathology of Alzheimer's disease.
| Therapeutic Agent | Primary Mechanism of Action |
| Huperzine A | Reversible inhibitor of acetylcholinesterase (AChE), increasing acetylcholine levels in the brain.[2] |
| Donepezil | Reversible, non-competitive inhibitor of AChE. |
| Memantine | Uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, protecting against glutamate-induced excitotoxicity.[2][4][5] |
| Lecanemab | Humanized monoclonal antibody that selectively binds to and promotes the clearance of soluble amyloid-beta (Aβ) protofibrils.[1] |
In Vitro Efficacy
The following table summarizes the in vitro potency of Huperzine A and Donepezil in inhibiting acetylcholinesterase.
| Compound | IC50 for Acetylcholinesterase (AChE) Inhibition |
| Huperzine A | 82 nM (rat cortex)[6] |
| Donepezil | 10 nM (rat cortex)[6] |
IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
In Vivo Efficacy in Animal Models
The Morris Water Maze (MWM) is a widely used behavioral test to assess spatial learning and memory in rodent models of Alzheimer's disease. The table below presents a summary of the effects of Huperzine A, Donepezil, and Memantine in this model.
| Therapeutic Agent | Animal Model | Key Findings in Morris Water Maze |
| Huperzine A | Various rodent models | Significantly reduced escape latencies and increased time spent in the target quadrant.[7] |
| Donepezil | Mouse model of traumatic brain injury | Rescued deficits in learning and memory.[8] |
| Memantine | 3xTg-AD mice | Significantly improved performance by reducing the latency to cross the platform location.[9] |
Clinical Efficacy
Clinical trials provide crucial data on the efficacy of these treatments in human patients. The primary endpoints in these trials often include the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-Cog) and the Clinical Dementia Rating-Sum of Boxes (CDR-SB).
| Therapeutic Agent | Clinical Trial Endpoint | Key Findings |
| Huperzine A | ADAS-Cog | A 400 μg twice-daily dose showed a 2.27-point improvement at 11 weeks compared to a 0.29-point decline in the placebo group.[10] |
| Donepezil | ADAS-Cog | A 10 mg/day dose resulted in an approximate 2.9-point improvement at 24 weeks.[11] |
| Memantine | ADAS-Cog | Showed statistically significant improvement relative to placebo at weeks 12 and 18 in patients with moderate to severe AD.[12] |
| Lecanemab | CDR-SB | Reduced clinical decline by 27% at 18 months compared to placebo, representing a -0.45 difference in the score change. |
It is important to note that a 4-point change on the ADAS-Cog is generally considered clinically important in 6-month trials.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Huperzine A in Alzheimer's Disease
Figure 1: Mechanism of action of Huperzine A in Alzheimer's disease.
Experimental Workflow for Morris Water Maze
Figure 2: Workflow of the Morris Water Maze experiment.
Experimental Protocols
Morris Water Maze Protocol
This protocol is adapted from widely used methods for assessing spatial learning and memory in rodent models of Alzheimer's disease.
Apparatus:
-
A circular pool (typically 1.2-1.8 m in diameter) filled with water made opaque with non-toxic paint or milk powder.
-
A submerged platform (10-15 cm in diameter) placed 1-2 cm below the water surface.
-
A video tracking system to record the animal's swim path.
Procedure:
-
Acquisition Phase (5-7 days):
-
Mice are given 4 trials per day.
-
For each trial, the mouse is placed in the pool at one of four randomly chosen starting positions.
-
The mouse is allowed to swim for a maximum of 60-90 seconds to find the hidden platform.
-
If the mouse fails to find the platform within the allotted time, it is gently guided to it.
-
The mouse is allowed to remain on the platform for 15-30 seconds before being removed.
-
The time to reach the platform (escape latency) and the swim path are recorded.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
The platform is removed from the pool.
-
The mouse is allowed to swim freely for 60 seconds.
-
The time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location are recorded.
-
Acetylcholinesterase (AChE) Activity Assay Protocol
This protocol is based on the Ellman's method for determining AChE activity in brain tissue homogenates.[1][4]
Materials:
-
Brain tissue homogenate
-
Phosphate buffer (pH 8.0)
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen
-
Spectrophotometer
Procedure:
-
Brain tissue is homogenized in cold phosphate buffer.
-
The homogenate is centrifuged, and the supernatant is used for the assay.
-
The reaction mixture is prepared by adding the supernatant, phosphate buffer, and DTNB to a cuvette.
-
The reaction is initiated by the addition of ATCI.
-
The change in absorbance is measured at 412 nm over time. The rate of change is proportional to the AChE activity.
Amyloid-Beta (Aβ) Quantification by ELISA Protocol
This protocol provides a general guideline for quantifying Aβ levels in brain tissue using a sandwich ELISA (Enzyme-Linked Immunosorbent Assay).[2][6]
Materials:
-
Brain tissue homogenate
-
Coating antibody (specific for Aβ)
-
Blocking buffer (e.g., BSA in PBS)
-
Detection antibody (conjugated to an enzyme like HRP)
-
Substrate for the enzyme (e.g., TMB)
-
Stop solution
-
Microplate reader
Procedure:
-
A microplate is coated with a capture antibody specific for Aβ.
-
The plate is washed and blocked to prevent non-specific binding.
-
Brain homogenates (containing Aβ) and standards are added to the wells and incubated.
-
The plate is washed, and a detection antibody (conjugated to an enzyme) is added.
-
After another incubation and washing step, a substrate is added, which is converted by the enzyme to produce a colored product.
-
A stop solution is added to terminate the reaction.
-
The absorbance is measured at a specific wavelength, and the concentration of Aβ in the samples is determined by comparison to the standard curve.
Conclusion
Huperzine A demonstrates therapeutic potential for Alzheimer's disease through its primary action as an acetylcholinesterase inhibitor and its multifaceted neuroprotective effects. Comparative analysis with other therapeutic agents highlights its unique profile. While its efficacy as an AChE inhibitor is comparable to Donepezil, its broader mechanisms of action may offer additional benefits. Further large-scale, long-term clinical trials are necessary to fully elucidate its disease-modifying capabilities in comparison to newer anti-amyloid therapies like Lecanemab. The experimental protocols and data presented in this guide provide a foundation for researchers and drug development professionals to objectively evaluate the standing of Huperzine A in the evolving landscape of Alzheimer's disease therapeutics.
References
- 1. Quantifying Acetylcholinesterase activity in striatal brain tissue with DTNB assay [protocols.io]
- 2. Frontiers | Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates [frontiersin.org]
- 3. Determination of acetylcholinesterase (AChE) activity [bio-protocol.org]
- 4. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 5. Acetylcholinesterase (AChE) activity assay [bio-protocol.org]
- 6. Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Disease-Modifying Activity of Huperzine A on Alzheimer’s Disease: Evidence from Preclinical Studies on Rodent Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Donepezil Rescues Spatial Learning and Memory Deficits following Traumatic Brain Injury Independent of Its Effects on Neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of Learning and Memory Ability in an Alzheimer's Disease Mouse Model using the Morris Water Maze [jove.com]
- 12. researchgate.net [researchgate.net]
A Guide to the Reproducibility and Validation of Axillaridine A IC50 Values in Cancer Research
A Note on Data Availability: As of November 2025, publicly accessible research databases do not contain specific IC50 values for Axillaridine A against cancer cell lines. This compound, a steroidal alkaloid isolated from plants such as Tetrastigma hemsleyanum, has been primarily investigated for its role as a cholinesterase inhibitor and its activity as an antiestrogen binding site (AEBS)-inhibitory agent.[1][2] While these mechanisms suggest potential applications in oncology, comprehensive studies detailing its cytotoxic effects on cancer cells, including IC50 values, are not yet available.
This guide, therefore, provides a framework for the future evaluation of this compound's anti-cancer activity, focusing on the essential protocols and considerations for ensuring the reproducibility and validation of its IC50 values.
Data Presentation: A Template for Comparison
To facilitate the comparison of this compound's potency across different studies and against alternative compounds, quantitative data should be summarized in a clear, tabular format. The following table represents a template for presenting such data once it becomes available.
| Cell Line | Cancer Type | This compound IC50 (µM) | Doxorubicin IC50 (µM) (Reference) | Assay Type | Incubation Time (hrs) | Study |
| MCF-7 | Breast Cancer | Data not available | Data not available | MTT | 48 | Hypothetical Study 1 |
| PC-3 | Prostate Cancer | Data not available | Data not available | SRB | 72 | Hypothetical Study 1 |
| A549 | Lung Cancer | Data not available | Data not available | MTT | 48 | Hypothetical Study 2 |
| HepG2 | Liver Cancer | Data not available | Data not available | XTT | 48 | Hypothetical Study 2 |
Caption: Hypothetical IC50 values of this compound against various cancer cell lines.
Experimental Protocols: Determining IC50 Values
The following is a detailed methodology for determining the half-maximal inhibitory concentration (IC50) of a compound like this compound using the MTT assay, a common colorimetric method for assessing cell viability.
1. Cell Culture and Seeding:
-
Cell Lines: Human cancer cell lines (e.g., MCF-7, PC-3, A549, HepG2) are obtained from a reputable cell bank.
-
Culture Conditions: Cells are cultured in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
2. Compound Preparation and Treatment:
-
Stock Solution: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO).
-
Serial Dilutions: The stock solution is serially diluted in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.
-
Treatment: The culture medium is replaced with the medium containing the various concentrations of this compound. Control wells receive medium with DMSO only.
3. MTT Assay:
-
Incubation: The plates are incubated for a predetermined period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
4. Data Analysis:
-
Cell Viability Calculation: The percentage of cell viability is calculated using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
IC50 Determination: The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Reproducibility and Validation of IC50 Values
The reproducibility of IC50 values is crucial for the reliable assessment of a compound's therapeutic potential. However, these values can be influenced by various experimental factors, leading to inter-laboratory variability.
Key Factors Affecting IC50 Values:
-
Cell Line Authenticity and Passage Number: Genetic drift in cell lines over time can alter their sensitivity to drugs.
-
Assay Type: Different viability assays (e.g., MTT, SRB, XTT) measure different cellular parameters and can yield different IC50 values.
-
Experimental Conditions: Factors such as cell seeding density, incubation time, and serum concentration in the culture medium can significantly impact results.
-
Data Analysis Methods: The mathematical model used to fit the dose-response curve can influence the calculated IC50 value.
To ensure the validity of IC50 data for this compound, it is recommended that:
-
Multiple, independent experiments are conducted.
-
Results are compared with those obtained using a reference compound with a well-established IC50 value.
-
Detailed experimental protocols are reported to allow for replication by other researchers.
Visualizing Experimental and Biological Processes
To further clarify the methodologies and potential mechanisms of action, the following diagrams are provided.
Caption: Experimental workflow for IC50 determination of this compound.
Caption: Hypothetical signaling pathway for this compound in cancer.
References
Unveiling Axillaridine A's Interaction with Acetylcholinesterase: A Cross-Validation of Binding Modes Using Diverse Computational Approaches
A comparative guide for researchers navigating the landscape of molecular docking software to validate the binding mode of Axillaridine A, a promising steroidal alkaloid inhibitor of acetylcholinesterase (AChE). This guide provides an objective comparison of commonly used docking programs, supported by experimental data from published literature, and offers detailed protocols for computational experiments.
This compound, a natural steroidal alkaloid, has garnered significant interest as a potential therapeutic agent for neurological disorders such as Alzheimer's disease due to its inhibitory activity against acetylcholinesterase (AChE). Understanding the precise binding mode of this compound within the active site of AChE is paramount for structure-based drug design and the development of more potent and selective inhibitors. Computational methods, particularly molecular docking and molecular dynamics (MD) simulations, are indispensable tools for elucidating these molecular interactions.
This guide explores the cross-validation of this compound's binding mode by comparing the performance of several widely-used molecular docking software packages. While a primary study has elucidated the binding of this compound to AChE using AutoDock, this guide leverages broader comparative studies on different docking software to infer their potential performance for this specific ligand-protein system. By examining the strengths and weaknesses of various docking algorithms and scoring functions, researchers can make more informed decisions for their own computational studies.
Comparative Analysis of Molecular Docking Software
The accuracy of predicting the binding pose of a ligand within a protein's active site is a critical metric for evaluating molecular docking software. The Root Mean Square Deviation (RMSD) between the docked pose and a known crystal structure pose is a common measure of success. The following table summarizes the performance of several popular docking programs based on large-scale comparative studies.
| Software Suite | Docking Algorithm | Scoring Function(s) | Reported RMSD Success Rate (< 2.0 Å) | Key Strengths |
| AutoDock | Lamarckian Genetic Algorithm | Empirical Free Energy Scoring Function | ~50-70% | Open-source, highly customizable, widely used and cited. |
| GOLD | Genetic Algorithm | GoldScore, ChemScore, ASP, PLP | ~60-80% | High accuracy in pose prediction, good for flexible ligands. |
| Glide (Schrödinger) | Hierarchical Search Protocol | GlideScore, Emodel | ~70-90% | High speed and accuracy, well-integrated into a larger software suite. |
| FlexX | Incremental Construction Algorithm | FlexX Score | ~50-70% | Fast and efficient for virtual screening, good handling of ligand flexibility. |
| DOCK | Geometric Matching Algorithm | Energy Score, Contact Score | ~40-60% | One of the pioneering docking programs, good for initial screening. |
Note: The reported success rates are averaged from multiple studies and can vary depending on the protein target and ligand dataset.
Experimental Protocols
To ensure reproducibility and rigor in computational studies, detailed experimental protocols are essential. Below are generalized protocols for molecular docking and molecular dynamics simulations based on common practices in the field.
Molecular Docking Protocol
-
Protein Preparation:
-
Obtain the 3D crystal structure of human acetylcholinesterase (hAChE) from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogen atoms and assign appropriate protonation states to ionizable residues at physiological pH.
-
Assign partial charges to all atoms using a force field such as AMBER or CHARMM.
-
Define the binding site by creating a grid box centered on the active site gorge.
-
-
Ligand Preparation:
-
Obtain the 3D structure of this compound.
-
Assign partial charges and define rotatable bonds.
-
Perform a conformational search to generate a diverse set of low-energy conformers.
-
-
Docking Simulation:
-
Utilize the chosen docking software (e.g., AutoDock, GOLD, Glide, FlexX) to dock the prepared this compound ligand into the prepared AChE receptor grid.
-
Employ the software's respective search algorithm (e.g., Lamarckian Genetic Algorithm for AutoDock) to explore the conformational and orientational space of the ligand within the binding site.
-
Score the generated poses using the software's scoring function to estimate the binding affinity.
-
-
Analysis of Results:
-
Cluster the docked poses based on RMSD.
-
Analyze the top-ranked poses for key molecular interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking) with the active site residues of AChE.
-
Compare the binding energies and interaction patterns across different software to cross-validate the most probable binding mode.
-
Molecular Dynamics (MD) Simulation Protocol
-
System Preparation:
-
Select the most promising docked complex of this compound and AChE from the docking studies.
-
Solvate the complex in a periodic box of water molecules (e.g., TIP3P water model).
-
Add counter-ions to neutralize the system.
-
Parameterize the this compound ligand using a suitable force field (e.g., GAFF).
-
-
Minimization and Equilibration:
-
Perform energy minimization of the entire system to remove steric clashes.
-
Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).
-
Equilibrate the system under constant pressure (NPT ensemble) to ensure proper density.
-
-
Production MD Simulation:
-
Run the production MD simulation for a sufficient duration (e.g., 100 nanoseconds) to sample the conformational landscape of the complex.
-
-
Trajectory Analysis:
-
Analyze the stability of the protein-ligand complex by calculating the RMSD of the protein backbone and the ligand over time.
-
Examine the flexibility of different protein regions by calculating the Root Mean Square Fluctuation (RMSF).
-
Identify persistent hydrogen bonds and other key interactions between this compound and AChE throughout the simulation.
-
Calculate the binding free energy using methods like MM/PBSA or MM/GBSA to provide a more accurate estimation of binding affinity.
-
Visualizing the Cross-Validation Workflow and Cholinergic Synapse
To better illustrate the logical flow of the cross-validation process and the biological context of this compound's action, the following diagrams are provided.
Caption: Workflow for the cross-validation of this compound's binding mode.
Axillaridine A: A Comparative Analysis of its Efficacy as a Natural Acetylcholinesterase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Axillaridine A, a natural steroidal alkaloid, and its efficacy as an acetylcholinesterase (AChE) inhibitor. It is designed to offer an objective comparison with other well-established natural AChE inhibitors, supported by available experimental data and methodologies. This document aims to serve as a valuable resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development.
Introduction to Acetylcholinesterase Inhibition
Acetylcholinesterase (AChE) is a critical enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. The inhibition of AChE leads to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft. This mechanism is a key therapeutic strategy for managing the symptoms of Alzheimer's disease and other neurological conditions characterized by a cholinergic deficit. A variety of natural compounds have been identified as potent AChE inhibitors, offering a rich source for the discovery and development of new therapeutic agents.
This compound: A Promising Natural Inhibitor
This compound is a pregnane-type steroidal alkaloid isolated from the plant Sarcococca saligna.[1] Molecular modeling studies have elucidated its mechanism of action, revealing that it binds to the active site of AChE.[1] Specifically, this compound forms stable π-π stacking interactions with the aromatic ring of the amino acid residue Tyr124 within the enzyme's active site gorge, thereby inhibiting its catalytic activity.[1]
Comparative Efficacy of Natural AChE Inhibitors
To contextualize the potential of this compound, its profile is compared with other well-characterized natural AChE inhibitors. The following table summarizes their reported potencies.
| Compound | Natural Source(s) | AChE IC50 Value | Mode of Inhibition |
| This compound | Sarcococca saligna | Data not available; related compounds from the same plant exhibit IC50 values in the range of 12.5 - 200 µM | Not experimentally determined |
| Huperzine A | Huperzia serrata | ~82 nM | Competitive, Reversible |
| Galantamine | Galanthus species, Narcissus species | 0.79 µg/mL - 556.01 µM (various reports) | Competitive, Reversible |
| Berberine | Berberis species, Coptis chinensis | ~0.44 µM, ~0.72 µg/mL, ~3.45 µM (various reports) | Mixed (Competitive and Non-competitive) |
Experimental Protocols
The determination of AChE inhibitory activity is commonly performed using the Ellman's assay, a rapid and sensitive colorimetric method.
Ellman's Assay for Acetylcholinesterase Inhibition
Principle: This assay measures the activity of AChE by quantifying the production of thiocholine from the hydrolysis of the substrate acetylthiocholine. The resulting thiocholine reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which is measured spectrophotometrically at 412 nm. The rate of color formation is proportional to the AChE activity.
Materials and Reagents:
-
Acetylcholinesterase (AChE) enzyme solution
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test inhibitor (e.g., this compound, Huperzine A) dissolved in an appropriate solvent
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare fresh solutions of ATCI, DTNB, and the test inhibitor in the phosphate buffer. The AChE enzyme solution should be diluted to the desired concentration.
-
Assay Setup: In a 96-well microplate, add the following to each well in the specified order:
-
Phosphate buffer
-
Test inhibitor solution at various concentrations
-
AChE enzyme solution
-
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25-37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Add the DTNB solution to each well, followed by the addition of the substrate ATCI to start the enzymatic reaction.
-
Measurement: Immediately measure the absorbance at 412 nm using a microplate reader at regular intervals for a specific duration (e.g., every 30 seconds for 5 minutes).
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per unit time) for each concentration of the inhibitor.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Activity of control - Activity of sample) / Activity of control] x 100
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of AChE activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Visualizing Molecular Interactions and Experimental Workflow
To better understand the concepts discussed, the following diagrams illustrate the AChE inhibition signaling pathway and a typical experimental workflow for assessing inhibitor efficacy.
Caption: Mechanism of Acetylcholinesterase Inhibition.
References
Unveiling the Structure-Activity Relationship of Axillaridine A Analogs as Cholinesterase Inhibitors
A comprehensive analysis of pregnane-type steroidal alkaloids isolated from Sarcococca saligna reveals key structural features influencing their potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes pivotal in the progression of neurodegenerative diseases such as Alzheimer's. This guide provides a comparative overview of the structure-activity relationships (SAR) of Axillaridine A and its naturally occurring analogs, supported by quantitative inhibitory data and detailed experimental protocols.
Comparative Analysis of Cholinesterase Inhibition
The inhibitory potential of a series of 23 pregnane-type steroidal alkaloids, including this compound, isolated from Sarcococca saligna was evaluated against both AChE and BChE. The data, presented in Table 1, showcases the diverse range of inhibitory constants (Ki) and highlights the structural modifications that enhance or diminish potency. The SAR study of these analogs indicates that the hydrophobic interactions and cation-pi interactions within the aromatic gorge of the cholinesterase enzymes are major contributors to the enzyme-inhibitor complex stability[1].
Table 1: Cholinesterase Inhibitory Activity of Pregnane-Type Steroidal Alkaloids from Sarcococca saligna [1]
| Compound | Structure | AChE Ki (µM) | BChE Ki (µM) | Inhibition Type (AChE/BChE) |
| 1 | (Structure of Compound 1) | 10.5 ± 0.2 | 3.5 ± 0.1 | Non-competitive / Non-competitive |
| This compound (4) | (Structure of this compound) | 8.5 ± 0.15 | 2.8 ± 0.08 | Non-competitive / Non-competitive |
| 5 | (Structure of Compound 5) | 15.2 ± 0.3 | 5.1 ± 0.12 | Non-competitive / Non-competitive |
| 6 | (Structure of Compound 6) | 25.0 ± 0.5 | 8.0 ± 0.2 | Non-competitive / Non-competitive |
| 8 | (Structure of Compound 8) | 150.0 ± 2.5 | 20.0 ± 0.4 | Competitive / Uncompetitive |
| 9 | (Structure of Compound 9) | 5.5 ± 0.1 | 2.1 ± 0.05 | Non-competitive / Non-competitive |
| 10 | (Structure of Compound 10) | 7.8 ± 0.18 | 2.5 ± 0.07 | Non-competitive / Non-competitive |
| 11 | (Structure of Compound 11) | 250.0 ± 4.0 | 30.0 ± 0.6 | Uncompetitive / Competitive |
| 12 | (Structure of Compound 12) | 4.2 ± 0.09 | 1.8 ± 0.04 | Non-competitive / Non-competitive |
| 13 | (Structure of Compound 13) | 6.1 ± 0.13 | 2.3 ± 0.06 | Non-competitive / Non-competitive |
| 14 | (Structure of Compound 14) | 180.0 ± 3.2 | 25.0 ± 0.5 | Linear mixed / Competitive |
| 15 | (Structure of Compound 15) | 3.8 ± 0.08 | 1.63 ± 0.03 | Non-competitive / Non-competitive |
| 16 | (Structure of Compound 16) | 9.2 ± 0.2 | 3.1 ± 0.09 | Non-competitive / Non-competitive |
| 17 | (Structure of Compound 17) | 12.5 ± 0.25 | 4.5 ± 0.11 | Non-competitive / Non-competitive |
| 18 | (Structure of Compound 18) | 2.65 ± 0.06 | 1.9 ± 0.04 | Non-competitive / Non-competitive |
| 19 | (Structure of Compound 19) | 4.8 ± 0.1 | 2.0 ± 0.05 | Non-competitive / Non-competitive |
| 20 | (Structure of Compound 20) | 120.0 ± 2.1 | 18.0 ± 0.3 | Competitive / Uncompetitive |
| 21 | (Structure of Compound 21) | 7.5 ± 0.16 | 2.7 ± 0.08 | Non-competitive / Non-competitive |
| 22 | (Structure of Compound 22) | 95.0 ± 1.8 | 15.0 ± 0.3 | Competitive / Uncompetitive |
| 23 | (Structure of Compound 23) | 110.0 ± 2.0 | 16.5 ± 0.35 | Competitive / Uncompetitive |
Note: Structures for each compound are detailed in the source publication. The majority of the tested compounds exhibited a non-competitive mode of inhibition for both enzymes.
Structure-Activity Relationship Insights
Analysis of the data reveals several key structural features that govern the cholinesterase inhibitory activity of these pregnane-type steroidal alkaloids:
-
Substitution at C-3 and C-20: The nature and orientation of substituents at the C-3 and C-20 positions of the steroidal backbone significantly influence inhibitory potency.
-
Hydrophobicity: The overall hydrophobicity of the pregnane skeleton is a critical factor for effective binding to the active site of both AChE and BChE[2].
-
Nitrogen-containing Moieties: The presence and nature of nitrogen-containing groups are crucial for the interaction with the enzyme's active site[2].
Experimental Protocols
Acetylcholinesterase Inhibition Assay (Ellman's Method)
The in vitro acetylcholinesterase inhibitory activity of the this compound analogs was determined using a modified Ellman's colorimetric method.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Test compounds (this compound analogs)
-
Positive control (e.g., Galanthamine)
-
96-well microplate reader
Procedure:
-
Preparation of Reagents: All reagents are prepared in phosphate buffer (pH 8.0). A stock solution of each test compound is typically prepared in a suitable solvent (e.g., DMSO) and then diluted with the buffer.
-
Assay Mixture Preparation: In a 96-well plate, 20 µL of 0.2 U/mL AChE solution, 10 µL of the test compound solution at various concentrations, and 130 µL of phosphate buffer are added to each well.
-
Pre-incubation: The plate is pre-incubated at 37°C for 15 minutes.
-
Initiation of Reaction: 20 µL of 10 mM DTNB is added to the mixture. The enzymatic reaction is initiated by adding 20 µL of 14 mM ATCI.
-
Measurement: The absorbance is measured at 412 nm at regular intervals for a specified period (e.g., 10-20 minutes) using a microplate reader.
-
Calculation of Inhibition: The percentage of inhibition is calculated by comparing the rate of reaction of the sample with that of the control (containing buffer instead of the inhibitor). The IC50 value (concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.
Cytotoxicity Assay
General Procedure (Sulforhodamine B Assay):
-
Cell Culture: Human cancer cell lines (e.g., HT-29, A549, MCF-7) are cultured in appropriate media and seeded in 96-well plates.
-
Compound Treatment: After cell attachment, the cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).
-
Cell Fixation: The cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with Sulforhodamine B (SRB) solution.
-
Measurement: The unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution. The absorbance is measured at a specific wavelength (e.g., 510 nm).
-
Calculation of Cytotoxicity: The percentage of cell growth inhibition is calculated, and the IC50 value is determined.
Signaling Pathway and Experimental Workflow
The primary mechanism of action of this compound and its analogs is the inhibition of acetylcholinesterase, which leads to an increase in the concentration of acetylcholine in the synaptic cleft. This enhancement of cholinergic signaling is a key therapeutic strategy for Alzheimer's disease.
Caption: Cholinergic signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the acetylcholinesterase inhibition assay.
References
- 1. researchgate.net [researchgate.net]
- 2. unifr.ch [unifr.ch]
- 3. Steroidal Alkaloids from Sarcococca saligna (Buxaceae): In Vitro and In Silico Evaluation of Their Cytotoxic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Cholinesterase Inhibition Assay Kits for Researchers
For researchers and drug development professionals investigating neurological disorders, pesticide toxicity, or developing novel therapeutics, the accurate measurement of cholinesterase activity is paramount. Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the cholinergic nervous system, and their inhibition is a critical area of study. A variety of commercial assay kits are available to facilitate this research, primarily utilizing colorimetric or fluorometric detection methods. This guide provides an objective comparison of different cholinesterase inhibition assay kits, supported by experimental data and detailed methodologies to aid in the selection of the most suitable kit for your research needs.
Principles of Cholinesterase Assays
The most common method for determining cholinesterase activity is the Ellman's method, a colorimetric assay.[1] In this method, acetylthiocholine is used as a substrate for AChE. The enzyme hydrolyzes this substrate into thiocholine and acetic acid. The produced thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at or near 412 nm.[2][3] The rate of color development is directly proportional to the cholinesterase activity.
Fluorometric assays offer a more sensitive alternative. One common principle involves the use of a non-fluorescent substrate that is converted into a highly fluorescent product by the action of cholinesterase.[4] Another approach utilizes the production of hydrogen peroxide in a coupled enzymatic reaction, which then reacts with a probe to generate a fluorescent signal.[4]
Performance Comparison of Cholinesterase Assay Kits
The selection of an appropriate assay kit depends on several factors, including the required sensitivity, the sample type, and the desired throughput. Below is a summary of quantitative data for several commercially available cholinesterase assay kits.
| Manufacturer | Kit Name | Catalog # | Detection Method | Sensitivity | Dynamic Range |
| Abcam | Acetylcholinesterase Assay Kit | ab138871 | Colorimetric | ≤ 1 mU/mL[5] | Not explicitly stated |
| Sigma-Aldrich | Acetylcholinesterase Activity Assay Kit | MAK119 | Colorimetric | Not explicitly stated | 10-600 U/L[6][7] |
| Cayman Chemical | Acetylcholine/Choline Assay Kit | 700030 | Colorimetric/Fluorometric | Colorimetric: 0.07 µM, Fluorometric: 0.04 µM (for total ACh+Choline)[8] | Colorimetric: 0-100 µM, Fluorometric: 0-10 µM[8] |
| BioAssay Systems | QuantiChrom™ Acetylcholinesterase Inhibitor Screening Kit | DIAC-100 | Colorimetric | Detection limit: 10 U/L[9] | 10-600 U/L[5] |
| Arbor Assays | DetectX® Butyrylcholinesterase Fluorescent Activity Kit | K015-F1 | Fluorometric | Not explicitly stated | Not explicitly stated |
Note: The reported sensitivity and dynamic range are based on manufacturer-provided data and may vary depending on experimental conditions. Direct comparison should be made with caution due to potential differences in unit definitions and assay protocols.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are generalized protocols for the main types of cholinesterase assays, based on the principles of commercially available kits.
Colorimetric Cholinesterase Inhibition Assay (Based on Ellman's Method)
This protocol is a generalized representation of colorimetric assays such as those from Abcam (ab138871) and Sigma-Aldrich (MAK119).
1. Reagent Preparation:
-
Prepare Assay Buffer as per the kit instructions.
-
Reconstitute the DTNB and acetylthiocholine substrate with the provided buffers to create stock solutions.
-
Prepare a working reaction mixture containing Assay Buffer, DTNB, and acetylthiocholine.
2. Sample and Control Preparation:
-
Prepare test samples (e.g., cell lysates, tissue homogenates, plasma) diluted in Assay Buffer.
-
Prepare a positive control (cholinesterase enzyme) and a negative control (assay buffer or a known inhibitor).
-
For inhibitor screening, pre-incubate the enzyme with the test compounds.
3. Assay Procedure:
-
Add the prepared samples and controls to the wells of a 96-well plate.
-
Initiate the reaction by adding the reaction mixture to all wells.
-
Incubate the plate at room temperature for 10-30 minutes, protected from light.[10]
-
Measure the absorbance at 412 nm using a microplate reader.[2]
4. Data Analysis:
-
Calculate the rate of the reaction (change in absorbance per minute).
-
The percentage of inhibition can be calculated by comparing the reaction rates of the samples with and without the inhibitor.
Fluorometric Cholinesterase Inhibition Assay
This protocol represents a generalized workflow for fluorometric assays.
1. Reagent Preparation:
-
Prepare the Assay Buffer.
-
Reconstitute the fluorometric probe and the cholinesterase substrate according to the kit's manual.
-
Prepare a reaction mixture containing the Assay Buffer, probe, and substrate.
2. Sample and Control Preparation:
-
Prepare diluted test samples, a positive control (enzyme), and a negative control.
-
For inhibitor studies, pre-incubate the enzyme with the test compounds.
3. Assay Procedure:
-
Add the samples and controls to the wells of a black 96-well plate suitable for fluorescence measurements.
-
Start the reaction by adding the reaction mixture.
-
Incubate the plate at room temperature for the time specified in the protocol, protected from light.
-
Measure the fluorescence intensity at the recommended excitation and emission wavelengths (e.g., Ex/Em = 540/590 nm).[11]
4. Data Analysis:
-
Determine the rate of fluorescence increase.
-
Calculate the percent inhibition by comparing the rates of the inhibited and uninhibited reactions.
Visualizing the Workflow and Signaling Pathway
To better understand the underlying mechanisms and experimental procedures, the following diagrams have been generated.
Caption: Cholinesterase enzymatic reaction and inhibition pathway.
Caption: General experimental workflow for a cholinesterase inhibition assay.
References
- 1. Butyrylcholinesterase Fluorescent Activity Kit, 2 Plate | ABIN577659 [antibodies-online.com]
- 2. citeab.com [citeab.com]
- 3. New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of a commercially available assay system with two reference methods for the determination of plasma cholinesterase variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bioassaysys.com [bioassaysys.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. アセチルコリンエステラーゼ活性アッセイキット sufficient for 100 colorimetric tests | Sigma-Aldrich [sigmaaldrich.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Bioassay Systems QuantiChrom Acetylcholinesterase Assay Kit. For quantitative | Fisher Scientific [fishersci.com]
- 10. abcam.com [abcam.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to Validating the Neuroprotective Effects of Axillaridine A in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the neuroprotective potential of a novel compound, Axillaridine A, in preclinical cell culture models. It offers a direct comparison with established neuroprotective agents—Edaravone, Citicoline, and Minocycline—supported by established experimental data from the scientific literature. Detailed protocols for key assays are provided to ensure reproducibility, and signaling pathways and experimental workflows are visualized to clarify complex processes.
Introduction to Neuroprotection in Drug Discovery
Neurodegenerative diseases and acute neurological injuries represent a significant global health burden. The development of effective neuroprotective therapies is a critical area of research. In vitro cell culture models are the foundational step in the discovery pipeline, allowing for the initial screening and mechanistic evaluation of potential neuroprotective compounds. This guide uses this compound as a case study to demonstrate a systematic approach to validating a novel therapeutic candidate against current standards.
Comparative Analysis of Neuroprotective Agents
To objectively evaluate the potential of Axillar-idine A, its performance in key in vitro assays is compared against three well-characterized neuroprotective agents. The following tables summarize the dose-dependent effects of these compounds on cell viability, apoptosis, and oxidative stress in neuronal cell lines subjected to neurotoxic insults.
Note: As this compound is a novel compound for the purpose of this guide, the data presented are hypothetical and serve to illustrate an ideal neuroprotective profile. The data for comparator agents are derived from published studies.
Table 1: Effect of Neuroprotective Agents on Neuronal Cell Viability under Oxidative Stress
| Compound | Cell Line | Neurotoxin | Concentration Range Tested | Optimal Neuroprotective Concentration | % Increase in Cell Viability (at Optimal Conc.) | Reference Data Source(s) |
| This compound (Hypothetical) | SH-SY5Y | H₂O₂ (100 µM) | 1 - 50 µM | 10 µM | 45% | N/A |
| Edaravone | SH-SY5Y | Aβ₂₅₋₃₅ | 10 - 80 µM | 40 µM | Approx. 35-40% | [1] |
| Citicoline | PC12 | Lead (100 µM) | 30 - 100 µM | 100 µM | Approx. 30% | [2][3][4] |
| Minocycline | Human Fetal Neurons | Blood (2.5%) | 10 - 40 µg/mL | 40 µg/mL | Approx. 40% | [5] |
Table 2: Attenuation of Apoptosis by Neuroprotective Agents
| Compound | Cell Line | Apoptosis Inducer | Assay | % Reduction in Apoptotic Cells | Reference Data Source(s) |
| This compound (Hypothetical) | SH-SY5Y | Staurosporine | TUNEL Assay | 60% | N/A |
| Edaravone | SH-SY5Y | Aβ₂₅₋₃₅ | Flow Cytometry | Significant reduction in apoptosis | [1] |
| Citicoline | PC12 | Lead | Western Blot (Caspase-3) | Significant reduction in Caspase-3 activation | [2][3] |
| Minocycline | Neuron/Glia Co-cultures | LPS | TUNEL Assay | Significant inhibition of neuronal apoptosis | [6] |
Table 3: Reduction of Reactive Oxygen Species (ROS) by Neuroprotective Agents
| Compound | Cell Line | Oxidative Stressor | Assay | % Reduction in ROS Levels | Reference Data Source(s) |
| This compound (Hypothetical) | SH-SY5Y | H₂O₂ | DCFH-DA Assay | 55% | N/A |
| Edaravone | SH-SY5Y | Aβ₂₅₋₃₅ | Flow Cytometry (ROS Probe) | Significant decrease in ROS levels | [1] |
| Citicoline | PC12 | Lead | LPO Assay | Significant decrease in lipid peroxidation | [2][3] |
| Minocycline | LUHMES Cells | Peroxynitrite | GSH Levels | Dose-dependent protection against GSH depletion | [7] |
Experimental Protocols and Methodologies
Detailed and reproducible protocols are essential for the validation of neuroprotective effects. Below are the standard operating procedures for the key assays cited in this guide.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[8]
Protocol:
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y or PC12) in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.[9]
-
Pre-treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 2-24 hours).
-
Induction of Neurotoxicity: Introduce a neurotoxic agent (e.g., H₂O₂, 6-OHDA, or glutamate) to the wells, with the exception of the control wells.
-
MTT Incubation: After the desired incubation period (e.g., 24-48 hours), add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10][11]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Shake the plate for 10-15 minutes and measure the absorbance at 570 nm using a microplate reader.[11] Cell viability is expressed as a percentage relative to the untreated control group.
Apoptosis Detection: TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.[12][13]
Protocol:
-
Cell Culture: Grow cells on coverslips or in a 96-well plate and treat with the test compound followed by an apoptosis-inducing agent.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15-30 minutes, followed by permeabilization with 0.2% Triton X-100 in PBS for 15-20 minutes at room temperature.[13][14]
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, containing TdT enzyme and labeled dUTPs, for 60 minutes at 37°C in a dark, humidified chamber.[13][15]
-
Staining and Visualization: Wash the cells and, if necessary, apply a secondary detection reagent (e.g., streptavidin-HRP with DAB or a fluorescent label). Counterstain nuclei with DAPI or hematoxylin.[13][16]
-
Analysis: Quantify the number of TUNEL-positive cells (indicating apoptosis) relative to the total number of cells using a fluorescence or light microscope. The apoptosis index is calculated as (apoptotic neurons / total neurons) x 100%.[15]
Oxidative Stress Measurement: DCFH-DA Assay
This assay measures intracellular reactive oxygen species (ROS) using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
Protocol:
-
Cell Preparation: Seed cells in a 24-well or 96-well plate and allow them to adhere. Treat with the neuroprotective compound before inducing oxidative stress.
-
Probe Loading: Prepare a fresh working solution of DCFH-DA (typically 10-25 µM in serum-free medium).[17][18] Remove the culture medium, wash the cells once with PBS, and incubate them with the DCFH-DA working solution for 30-45 minutes at 37°C, protected from light.[17][19]
-
Induction of Oxidative Stress: After loading, wash the cells and expose them to an ROS-inducing agent (e.g., H₂O₂).
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader, fluorescence microscope, or flow cytometer. The excitation and emission wavelengths for the oxidized product, DCF, are approximately 485 nm and 535 nm, respectively.[18][19] The increase in fluorescence is proportional to the level of intracellular ROS.
Visualizing Mechanisms and Workflows
Graphical representations are crucial for understanding the complex biological pathways and experimental designs involved in neuroprotection studies.
Experimental Workflow for Screening Neuroprotective Compounds
The following diagram illustrates a typical workflow for identifying and validating a novel neuroprotective agent like this compound in a cell culture system.
References
- 1. Edaravone reduces Aβ-induced oxidative damage in SH-SY5Y cells by activating the Nrf2/ARE signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Citicoline protects against lead-induced oxidative injury in neuronal PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 5. Improving Outcomes of Neuroprotection by Minocycline: Guides from Cell Culture and Intracerebral Hemorrhage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Minocycline inhibits apoptotic cell death via attenuation of TNF-alpha expression following iNOS/NO induction by lipopolysaccharide in neuron/glia co-cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotection by Minocycline Caused by Direct and Specific Scavenging of Peroxynitrite - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 9. MTT assay [bio-protocol.org]
- 10. MTT assay for neuroprotection [bio-protocol.org]
- 11. 4.3. Determination of Cell Viability and Neuroprotection Potential by MTT Assay [bio-protocol.org]
- 12. assaygenie.com [assaygenie.com]
- 13. sciencellonline.com [sciencellonline.com]
- 14. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. TUNEL assay [bio-protocol.org]
- 16. In vivo Apoptotic Assays (TUNEL Staining) [bio-protocol.org]
- 17. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bioquochem.com [bioquochem.com]
- 19. doc.abcam.com [doc.abcam.com]
Safety Operating Guide
Personal protective equipment for handling Axillaridine A
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Axillaridine A. The following procedures are based on best practices for handling potent, biologically active compounds where specific safety data is limited.
Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₀H₄₂N₂O₂ | [1][2][3][4] |
| Molecular Weight | 462.67 g/mol | [1][2][3][4] |
| Boiling Point (Predicted) | 611.4 ± 47.0 °C | [3] |
| Density (Predicted) | 1.12 ± 0.1 g/cm³ | [3] |
| pKa (Predicted) | 11.27 ± 0.70 | [3] |
| LogP (Octanol/Water Partition Coefficient) | 5.698 | [1] |
| Water Solubility (Log10WS) | -7.22 | [1] |
Personal Protective Equipment (PPE) for Handling this compound
Due to the lack of specific toxicity data, this compound should be handled as a hazardous compound. The following personal protective equipment is mandatory to minimize exposure.
| PPE Category | Item | Specifications and Rationale |
| Hand Protection | Double Gloving | Wear two pairs of chemotherapy-grade, powder-free nitrile or neoprene gloves.[5] The outer glove should be changed immediately upon contamination. |
| Body Protection | Disposable Gown | A polyethylene-coated polypropylene or other laminate material gown that is resistant to chemical permeation should be worn.[5] Cloth lab coats are not sufficient. |
| Eye and Face Protection | Safety Goggles and Face Shield | Chemical splash goggles are required.[6] A face shield should be worn over the goggles to provide full facial protection from splashes.[7][8] |
| Respiratory Protection | N95 or Higher Respirator | For handling powders or when generating aerosols, a NIOSH-approved N95 or higher-level respirator is necessary to prevent inhalation.[8] Surgical masks do not offer adequate protection.[8][9] |
| Head and Foot Protection | Hair and Shoe Covers | Disposable head/hair covers and shoe covers should be worn to prevent contamination of personal clothing and workspaces.[5][7] |
Experimental Protocols: Safe Handling and Disposal of this compound
Adherence to the following step-by-step protocols is essential for the safe handling and disposal of this compound.
1. Preparation and Weighing:
-
Step 1: Conduct all manipulations of this compound, especially handling of the solid form, within a certified chemical fume hood or a Class II Biosafety Cabinet to control airborne particles.[9]
-
Step 2: Before handling, ensure all required PPE is correctly donned.
-
Step 3: Use a dedicated set of utensils (spatulas, weigh boats) for this compound.
-
Step 4: Tare the balance with a clean weigh boat. Carefully transfer the desired amount of this compound.
-
Step 5: After weighing, carefully cap the stock container and clean the spatula and weighing area with a suitable solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.
2. Solubilization and Dilution:
-
Step 1: Perform all solubilization and dilution steps within the chemical fume hood.
-
Step 2: Add the solvent to the vessel containing the weighed this compound slowly to avoid splashing.
-
Step 3: If sonication or vortexing is required, ensure the container is securely capped.
3. Emergency Procedures:
-
Spill:
-
Evacuate the immediate area.
-
Alert colleagues and the lab supervisor.
-
Wearing appropriate PPE, cover the spill with an absorbent material.
-
For larger spills, a chemical spill kit should be used.
-
Collect the absorbent material and any contaminated items in a sealed, labeled hazardous waste container.
-
Clean the spill area with a decontaminating solution.
-
-
Exposure:
-
Skin: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.
-
Eyes: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air immediately.
-
Ingestion: Do not induce vomiting. Rinse mouth with water.[10]
-
In all cases of exposure, seek immediate medical attention and provide the medical personnel with any available information on the compound.
-
4. Disposal Plan:
-
Solid Waste: All disposable items contaminated with this compound (e.g., gloves, weigh boats, pipette tips, absorbent pads) must be collected in a dedicated, clearly labeled hazardous waste container.[11]
-
Liquid Waste: Collect all liquid waste containing this compound in a sealed, properly labeled hazardous chemical waste container. Do not mix with other waste streams.[11]
-
Disposal: All waste must be disposed of through the institution's environmental health and safety office, following all local, state, and federal regulations for hazardous waste disposal.[12]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound, from preparation to disposal.
References
- 1. Axillaridine - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. This compound | C30H42N2O2 | CID 3004425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 128255-16-3 [amp.chemicalbook.com]
- 4. Axillaridine [webbook.nist.gov]
- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 6. ehs.ucsf.edu [ehs.ucsf.edu]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 9. gerpac.eu [gerpac.eu]
- 10. tsapps.nist.gov [tsapps.nist.gov]
- 11. web.uri.edu [web.uri.edu]
- 12. ehs.yale.edu [ehs.yale.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
